molecular formula C19H26O8 B1257658 Neosolaniol (Standard)

Neosolaniol (Standard)

カタログ番号: B1257658
分子量: 382.4 g/mol
InChIキー: TVZHDVCTOCZDNE-WZSGEPEASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neosolaniol (Standard), also known as Neosolaniol (Standard), is a useful research compound. Its molecular formula is C19H26O8 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound [(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neosolaniol (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neosolaniol (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H26O8

分子量

382.4 g/mol

IUPAC名

[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17?,18+,19?/m0/s1

InChIキー

TVZHDVCTOCZDNE-WZSGEPEASA-N

異性体SMILES

CC1=C[C@@H]2[C@](C[C@@H]1O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C

正規SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

ピクトグラム

Acute Toxic

同義語

3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene
neosolaniol

製品の起源

United States

Foundational & Exploratory

Neosolaniol: A Technical Guide to its Origin, Producers, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) (NEOS) is a type A trichothecene (B1219388) mycotoxin, a class of sesquiterpenoid secondary metabolites produced by various fungal species.[1] As a contaminant of agricultural commodities, particularly cereals, it poses a significant concern for food safety and animal health.[2][3] This technical guide provides an in-depth overview of the origin of Neosolaniol, its primary fungal producers, and the analytical methodologies for its detection and quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in mycotoxin research and drug development. Neosolaniol is also known to be a metabolite of the T-2 toxin.[4]

Fungal Producers of Neosolaniol

Neosolaniol is produced by a range of fungal species, predominantly within the Fusarium genus. Several species have been identified as producers, with varying levels of Neosolaniol production observed in laboratory cultures.

Table 1: Fungal Producers of Neosolaniol and Reported Production Levels

Fungal SpeciesSubstrate/Culture ConditionNeosolaniol Production LevelReference
Fusarium tumidumAutoclaved maize culture1 to 311 mg/kg[5]
Fusarium solani M-1-1Shake culture with 1% glucose7.5 mg/liter[2]
Fusarium subglutinansNot specified4.5 ppb[6]
Fusarium sporotrichioidesCereal cultures (maize, rice, wheat)Detected[7][8]
Fusarium equisetiNot specifiedProducer[9]
Fusarium poaeNot specifiedProducer[9]
Fusarium langsethiaeNot specifiedProducer[9]
Fusarium sambucinumNot specifiedProducer[9]

Occurrence in Agricultural Commodities

Neosolaniol contaminates a variety of agricultural commodities, with cereals being the most affected. Its presence has been reported in maize, wheat, and rice.[5][10] The contamination levels can vary significantly depending on environmental factors, the fungal strain, and the specific agricultural commodity.

Biosynthesis of Neosolaniol

The biosynthesis of Neosolaniol, like other trichothecenes, is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as the TRI gene cluster.[11][12] The pathway originates from the cyclization of farnesyl pyrophosphate.

The core trichothecene structure is synthesized and then undergoes a series of modifications, including hydroxylations and acetylations, to form the final Neosolaniol molecule. Key genes involved in this process include TRI5, which encodes trichodiene (B1200196) synthase, and TRI4, which is responsible for several oxygenation steps.[13] The hydroxylation at the C-8 position, a key feature of Neosolaniol, is catalyzed by the enzyme encoded by the TRI1 gene. The TRI16 gene encodes an acyltransferase that can further esterify this hydroxyl group.[14]

Neosolaniol_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene TRI5 Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol TRI4 Trichothecene_Core Trichothecene Core (e.g., Isotrichodermol) Isotrichotriol->Trichothecene_Core Non-enzymatic cyclization Intermediate_1 C-8 Hydroxylated Intermediate Trichothecene_Core->Intermediate_1 Hydroxylation Steps Neosolaniol Neosolaniol Intermediate_1->Neosolaniol TRI1 (C-8 Hydroxylation) + other modifications

Caption: Biosynthetic pathway of Neosolaniol from Farnesyl Pyrophosphate.

Experimental Protocols for Neosolaniol Analysis

The accurate detection and quantification of Neosolaniol in complex matrices such as grains require robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[1][15][16]

Sample Preparation: Extraction and Clean-up

A generic and effective sample preparation workflow is crucial for reliable LC-MS/MS analysis.[17]

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Start Homogenized Cereal Sample Extraction Extraction with Acetonitrile (B52724)/Water (e.g., 80:20 v/v) Start->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., Bond Elut Mycotoxin, Oasis HLB) Centrifugation->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS

Caption: General experimental workflow for Neosolaniol analysis in cereals.

Detailed Methodologies:

  • Extraction:

    • Weigh a representative homogenized sample (e.g., 5-25 g) of the ground cereal product.[18]

    • Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v), at a specified ratio (e.g., 4 mL solvent per gram of sample).[18]

    • Homogenize or shake the mixture for a defined period (e.g., 30-90 minutes) to ensure efficient extraction.[16]

    • Centrifuge the extract at a moderate speed (e.g., 4000 rpm for 10 minutes) and collect the supernatant, or filter the extract through a glass fiber filter.[16]

  • Clean-up using Solid-Phase Extraction (SPE):

    • Dilute the crude extract with a suitable solvent, often water or a buffer, to facilitate binding to the SPE sorbent.

    • Condition an appropriate SPE cartridge (e.g., Bond Elut Mycotoxin or Oasis HLB) according to the manufacturer's instructions.[15][18]

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a solvent that removes interfering matrix components without eluting the analyte of interest (e.g., water or a low percentage of organic solvent).

    • Elute Neosolaniol from the cartridge using a suitable organic solvent or solvent mixture (e.g., methanol (B129727) or acetonitrile-based solvent).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 2: Typical LC-MS/MS Parameters for Neosolaniol Analysis

ParameterTypical Setting
Liquid Chromatography (LC)
ColumnReversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm)[19]
Mobile Phase AWater with additives (e.g., 0.1% formic acid, 5 mM ammonium (B1175870) acetate)[19]
Mobile Phase BMethanol or Acetonitrile with additives (e.g., 0.1% formic acid, 5 mM ammonium acetate)[19]
GradientA suitable gradient program to achieve separation from other mycotoxins and matrix components.
Flow Rate0.2 - 0.4 mL/min[19]
Injection Volume2 - 10 µL
Tandem Mass Spectrometry (MS/MS)
Ionization ModeElectrospray Ionization (ESI), typically in positive mode[15]
Precursor Ion ([M+H]⁺)m/z 383.17[8]
Product Ions (for MRM)Specific fragment ions for quantification and confirmation (e.g., m/z 245.1, 323.1)
Collision EnergyOptimized for the specific instrument and transitions.

Conclusion

Neosolaniol is a significant mycotoxin produced by various Fusarium species that can contaminate a range of agricultural products, with a notable presence in cereals. Understanding its fungal origins, biosynthetic pathway, and having access to robust analytical methods are critical for effective risk assessment and management in the food and feed industries. The methodologies outlined in this guide, particularly the use of LC-MS/MS, provide the necessary sensitivity and selectivity for the reliable monitoring of Neosolaniol contamination. Further research into the prevalence of Neosolaniol in different geographical regions and the development of rapid detection methods will continue to be important areas of investigation.

References

The Biosynthesis of Neosolaniol in Fusarium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) is a type A trichothecene (B1219388) mycotoxin produced by various species of the fungal genus Fusarium, including F. sporotrichioides, F. tumidum, and F. subglutinans.[1][2] Trichothecenes are sesquiterpenoid epoxides known for their potent inhibition of eukaryotic protein synthesis, posing a significant threat to human and animal health through the contamination of agricultural commodities.[3] The core structure of trichothecenes, characterized by a 12,13-epoxy-trichothec-9-ene nucleus, is responsible for their biological activity. The toxicity of individual trichothecenes is further modulated by the pattern of hydroxylation and acetylation at various positions on this core structure.[4] Neosolaniol is specifically characterized by hydroxyl groups at C-3 and C-8, and acetyl groups at C-4 and C-15. This guide provides an in-depth technical overview of the biosynthetic pathway of neosolaniol in Fusarium species, including the genetic basis, enzymatic steps, quantitative data on its production, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway of Neosolaniol

The biosynthesis of neosolaniol, like other trichothecenes, is orchestrated by a cluster of genes known as the TRI gene cluster.[5][6] While a core cluster contains many of the essential genes, other key genes are located elsewhere in the fungal genome. The pathway can be broadly divided into the formation of the core trichothecene structure and subsequent modification reactions.

Formation of the Trichothecene Skeleton

The pathway begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, trichodiene (B1200196). This initial and committing step is catalyzed by trichodiene synthase, an enzyme encoded by the TRI5 gene.[7] Following this, a series of oxygenation reactions, catalyzed by the cytochrome P450 monooxygenase encoded by TRI4, converts trichodiene into isotrichotriol. A non-enzymatic cyclization then leads to the formation of isotrichodermol, the first intermediate with the characteristic tricyclic trichothecene skeleton.[8]

Modification of the Trichothecene Core towards Neosolaniol

The subsequent steps involve a series of hydroxylation and acetylation reactions that modify the isotrichodermol core, ultimately leading to the formation of neosolaniol. A key intermediate in the pathway to many type A trichothecenes is calonectrin, which is 3α,15-diacetoxy-12,13-epoxytrichothec-9-ene. The biosynthesis of neosolaniol from calonectrin involves hydroxylation at the C-4 and C-8 positions.

The precise, step-by-step enzymatic sequence from a common intermediate like calonectrin to neosolaniol is a result of the sequential or concerted action of several TRI enzymes. Based on the functional characterization of these enzymes, the following pathway is proposed:

  • C-4 Hydroxylation: The hydroxylation at the C-4 position is a key step. While the specific enzyme for C-4 hydroxylation in the neosolaniol pathway is not definitively characterized in all neosolaniol-producing species, in other trichothecene pathways, this step is catalyzed by a cytochrome P450 monooxygenase encoded by the TRI13 gene.

  • C-8 Hydroxylation: The addition of a hydroxyl group at the C-8 position is a critical step differentiating various type A trichothecenes. This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the TRI1 gene.[4] Disruption of TRI1 in Fusarium sporotrichioides results in the accumulation of trichothecenes lacking C-8 oxygenation.[4]

  • Acetylation at C-4 and C-15: Neosolaniol possesses acetyl groups at both the C-4 and C-15 positions. The acetylation at C-15, leading to the formation of calonectrin from 15-decalonectrin, is catalyzed by the TRI3 encoded acetyltransferase.[8] The acetylation at the C-4 position is likely carried out by an acetyltransferase, though the specific enzyme from the TRI cluster dedicated to this step in neosolaniol biosynthesis requires further elucidation.

  • C-3 Hydroxylation: Neosolaniol has a hydroxyl group at the C-3 position. This is in contrast to some other trichothecenes that are acetylated at this position by the TRI101 enzyme for detoxification within the producing fungus.[9] The presence of a free hydroxyl group at C-3 in neosolaniol suggests either the absence of or lack of activity of a C-3 acetyltransferase on this specific intermediate, or the action of a deacetylase.

A crucial insight into the pathway comes from gene knockout studies. Disruption of the Tri16 gene in Fusarium sporotrichioides, which encodes an acyltransferase responsible for the esterification of the C-8 hydroxyl group, leads to the accumulation of neosolaniol.[3][10][11] This indicates that neosolaniol is the direct precursor to T-2 toxin in this species, with the final step being the acylation of the C-8 hydroxyl group by the TRI16 enzyme.

Neosolaniol_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene TRI5 Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol TRI4 Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Non-enzymatic Calonectrin Calonectrin (3,15-diacetyl) Isotrichodermol->Calonectrin TRI101, TRI11, TRI3 Intermediate1 C-4 Hydroxylated Intermediate Calonectrin->Intermediate1 TRI13 (putative) Neosolaniol Neosolaniol (3-OH, 4,15-diacetyl, 8-OH) Intermediate1->Neosolaniol TRI1 T2_Toxin T-2 Toxin (3-OH, 4,15-diacetyl, 8-isovaleroyl) Neosolaniol->T2_Toxin TRI16

Proposed biosynthetic pathway of neosolaniol in Fusarium species.

Quantitative Data on Neosolaniol Production

The production of neosolaniol by Fusarium species can vary significantly depending on the species, strain, and culture conditions such as substrate, temperature, and water activity.

Fusarium SpeciesStrainSubstrateProduction of Neosolaniol (mg/kg)Reference
Fusarium tumidumR-5823Autoclaved maize300[12]
Fusarium tumidumVariousAutoclaved maize1 - 311[12]
Fusarium sporotrichioidesVariousGrain mixtureDetected (quantitative data not specified)[3][13]
Fusarium langsethiaeVariousGrain mixtureDetected (quantitative data not specified)[3][13]
Fusarium subglutinans--4.5 ppb (0.0045 mg/kg)[14]

Experimental Protocols

Gene Disruption in Fusarium sporotrichioides via Protoplast-Mediated Transformation

This protocol describes a general method for gene disruption in Fusarium species, which can be adapted for the targeted knockout of genes in the neosolaniol biosynthetic pathway, such as TRI16.

a. Preparation of Protoplasts

  • Inoculate 50 mL of potato dextrose broth (PDB) with a mycelial plug of F. sporotrichioides and incubate at 25°C with shaking (150 rpm) for 3-4 days.

  • Harvest the mycelia by filtration through sterile cheesecloth and wash with sterile distilled water.

  • Resuspend approximately 1 g of mycelia in 10 mL of an enzyme solution containing 10 mg/mL Driselase and 5 mg/mL Lysing Enzymes from Trichoderma harzianum in 1.2 M MgSO4 (pH 5.8).

  • Incubate the suspension at 30°C with gentle shaking (80 rpm) for 2-4 hours, periodically checking for protoplast release under a microscope.

  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

  • Pellet the protoplasts by centrifugation at 3,000 x g for 5 minutes.

  • Wash the protoplasts twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Resuspend the final protoplast pellet in STC buffer to a concentration of 1 x 10^8 protoplasts/mL.

b. Transformation

  • To 100 µL of the protoplast suspension, add 5-10 µg of the gene disruption construct (e.g., a plasmid containing a selectable marker flanked by homologous regions of the target gene).

  • Add 25 µL of PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and mix gently.

  • Incubate on ice for 20 minutes.

  • Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

  • Add 2 mL of STC buffer and mix gently.

  • Plate the transformation mixture onto regeneration medium (e.g., complete medium with 1.2 M sorbitol) containing the appropriate selective agent (e.g., hygromycin B).

  • Incubate at 25°C for 5-10 days until transformants appear.

c. Screening of Transformants

  • Isolate individual transformants and cultivate them on selective medium.

  • Extract genomic DNA from the transformants.

  • Confirm the integration of the disruption cassette at the target locus by PCR and Southern blot analysis.

Gene_Disruption_Workflow Culture Mycelial Culture (F. sporotrichioides) Protoplast Protoplast Isolation Culture->Protoplast Transformation Protoplast Transformation with Disruption Construct Protoplast->Transformation Regeneration Regeneration on Selective Medium Transformation->Regeneration Screening Screening of Transformants (PCR, Southern Blot) Regeneration->Screening Analysis Analysis of Mutant Phenotype (Neosolaniol Accumulation) Screening->Analysis

Workflow for gene disruption in Fusarium sporotrichioides.
Quantification of Neosolaniol by UHPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of neosolaniol from fungal cultures.

a. Extraction

  • Homogenize 1 g of lyophilized fungal culture material (e.g., grain culture) with 5 mL of extraction solvent (acetonitrile:water, 80:20, v/v).

  • Shake vigorously for 60 minutes at room temperature.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • The extract can be further purified using a solid-phase extraction (SPE) column (e.g., C18) if necessary to remove matrix interferences.

  • Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of injection solvent (e.g., methanol:water, 50:50, v/v).

b. UHPLC-MS/MS Analysis

  • UHPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Gradient: A typical gradient could be: 0-1 min, 5% B; 1-8 min, linear gradient to 95% B; 8-10 min, 95% B; 10-10.1 min, linear gradient to 5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for neosolaniol. A common transition is m/z 383.2 → 323.2.

  • Quantification: Use a calibration curve prepared with certified neosolaniol standards.

Neosolaniol_Quantification_Workflow Sample Fungal Culture Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction Cleanup Optional SPE Cleanup Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Analysis UHPLC-MS/MS Analysis Concentration->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification

Workflow for the quantification of neosolaniol.

Conclusion

The biosynthesis of neosolaniol in Fusarium species is a complex process involving a suite of enzymes encoded by the TRI gene cluster and other associated genes. Understanding this pathway at a molecular level is crucial for developing strategies to mitigate mycotoxin contamination in food and feed, as well as for exploring the potential of these biosynthetic enzymes in biocatalysis and synthetic biology. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate details of neosolaniol biosynthesis and to develop novel approaches for its control. Continued research in this area will undoubtedly uncover new insights into the regulation and evolution of mycotoxin production in these important fungi.

References

In Vitro Cytotoxic Effects of Neosolaniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species. As a contaminant in cereals and grains, its toxicological profile is of significant concern for food safety and animal health. Beyond its toxic properties, NEO, like other trichothecenes, has garnered interest for its potential cytotoxic effects against cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Neosolaniol, focusing on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of Neosolaniol have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cell LineCell TypeIC50 (µM)Citation
Human Renal Proximal Tubule Epithelial Cells (RPTEC)Normal Human Kidney0.7 - 3.0
Normal Human Lung Fibroblasts (NHLF)Normal Human Lung0.7 - 3.0
Porcine Leydig CellsNormal Porcine TestisNot specified[1]

Note: Comprehensive IC50 data for Neosolaniol across a wide range of cancer cell lines is limited in publicly available literature. The cytotoxic activity of other trichothecenes suggests that Neosolaniol likely exhibits potent activity against various cancer cell types.

Mechanisms of Neosolaniol-Induced Cytotoxicity

The primary mechanisms underlying the cytotoxic effects of Neosolaniol and other trichothecenes include the inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest, often mediated by the generation of reactive oxygen species.

Apoptosis Induction

Neosolaniol is known to induce apoptosis, or programmed cell death, in susceptible cells. This process is orchestrated by a complex signaling cascade.

This protocol is a standard method to quantify apoptosis by flow cytometry.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and culture to approximately 70-80% confluency. Treat the cells with varying concentrations of Neosolaniol (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The apoptotic cascade initiated by Neosolaniol likely involves the intrinsic (mitochondrial) pathway. Key molecular events include:

  • Upregulation of Bax: The pro-apoptotic protein Bax is upregulated.

  • Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio.[1]

  • Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.[1]

  • Caspase Activation: Released Cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-3, the executioner caspase.[1]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Neosolaniol Neosolaniol ROS ROS Generation Neosolaniol->ROS Induces Bax Bax (Pro-apoptotic) Upregulation ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation ROS->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Cytochrome_c Cytochrome c Release Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->Cytochrome_c

Caption: Neosolaniol-induced apoptotic signaling pathway.

Cell Cycle Arrest

Neosolaniol can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This disruption prevents cell proliferation and can trigger apoptosis.

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

  • Cell Culture and Treatment: Culture and treat cells with Neosolaniol as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

While specific data for Neosolaniol is limited, studies on the related mycotoxin nivalenol (B191977) suggest that it can induce metaphase I (MI) arrest.[2] This is often associated with alterations in the expression of key cell cycle regulatory proteins:

  • Cyclins: The levels of cyclins, such as Cyclin B1, may be decreased.[2]

  • Cyclin-Dependent Kinases (CDKs): The activity of CDKs, which partner with cyclins to drive the cell cycle, can be dysregulated.

cluster_extracellular Extracellular cluster_cell Cell Neosolaniol Neosolaniol CyclinB1_CDK1 Cyclin B1/CDK1 Complex (MPF) Neosolaniol->CyclinB1_CDK1 Inhibits (Putative) M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase Progression Cell_Cycle_Arrest Cell Cycle Arrest M_Phase->Cell_Cycle_Arrest Leads to

Caption: Putative mechanism of Neosolaniol-induced cell cycle arrest.

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species is a common mechanism of cytotoxicity for many compounds, including trichothecenes. ROS are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, leading to oxidative stress and triggering apoptosis.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.

  • Cell Culture and Treatment: Seed cells in a 96-well black plate and treat with Neosolaniol and appropriate controls (e.g., a known ROS inducer like H₂O₂).

  • Loading with DCFH-DA: After treatment, remove the medium and incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxic effects of a compound like Neosolaniol.

cluster_workflow In Vitro Cytotoxicity Workflow Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Treatment Treatment with Neosolaniol Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Assay ROS_Assay ROS Measurement (DCFH-DA) Mechanism_Studies->ROS_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis ROS_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

Neosolaniol exhibits significant in vitro cytotoxic effects, primarily through the induction of apoptosis and potentially through cell cycle arrest, with the generation of reactive oxygen species playing a crucial role in these processes. The available data, though not exhaustive across all cancer cell lines, strongly suggests that Neosolaniol acts via the intrinsic apoptotic pathway, involving the modulation of the Bax/Bcl-2 ratio, mitochondrial dysfunction, and subsequent caspase activation. Further research is warranted to fully elucidate the specific molecular targets of Neosolaniol and to explore its therapeutic potential in various cancer models. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Neosolaniol in Cereal Grains: A Technical Guide on Natural Occurrence, Analysis, and Toxicological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) (NEO) is a type A trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced predominantly by fungi of the Fusarium genus.[1][2] These fungi are common pathogens of staple cereal crops such as wheat, maize, barley, and oats, leading to the potential contamination of the global food and feed supply.[3] Like other trichothecenes, neosolaniol is a potent inhibitor of eukaryotic protein synthesis and is primarily cytotoxic to dividing cells.[1][4] This technical guide provides a comprehensive overview of the natural occurrence of neosolaniol in cereal grains, detailed methodologies for its detection and quantification, and an exploration of its toxicological effects at the cellular level.

Natural Occurrence of Neosolaniol in Cereal Grains

The presence of neosolaniol in cereal grains is sporadic and generally at low concentrations compared to other major Fusarium mycotoxins like deoxynivalenol (B1670258) (DON). However, its co-occurrence with other trichothecenes is a potential concern for food and feed safety. The following tables summarize the quantitative data on neosolaniol contamination in various cereal grains from different geographical regions.

Table 1: Quantitative Data on Neosolaniol (NEO) Contamination in Wheat

Geographic Region/CountryNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean of Positive Samples (µg/kg)
RomaniaNot SpecifiedNot SpecifiedUp to 176.3 (for DAS, another type A trichothecene)Not Specified
China289LowNot Specified5.2 (for 3-Ac-DON, a related trichothecene)
Brazil66Not Detected--

Note: Data for neosolaniol in wheat is limited. The table includes data on related trichothecenes for context where specific NEO data is unavailable.

Table 2: Quantitative Data on Neosolaniol (NEO) Contamination in Maize (Corn)

Geographic Region/CountryNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean of Positive Samples (µg/kg)
United States (2020)Not Specified1% (A-Trichothecenes)Not SpecifiedNot Specified
United States (2022)1891% (A-Trichothecenes)Not SpecifiedNot Specified
Germany17Not Specified780 - 2990 (for DON)Not Specified

Note: Data for neosolaniol in maize is often grouped with other type A trichothecenes. Specific quantitative data for NEO is scarce.

Table 3: Quantitative Data on Neosolaniol (NEO) Contamination in Barley

Geographic Region/CountryNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean of Positive Samples (µg/kg)
United KingdomNot SpecifiedVery RareNot Detected-
Spain446Not Detected--
Central Europe (2023)~400Not SpecifiedNot SpecifiedNot Specified

Table 4: Quantitative Data on Neosolaniol (NEO) Contamination in Oats

Geographic Region/CountryNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean of Positive Samples (µg/kg)
Ireland20821 samples (10%) co-contaminated with five type A trichothecenes including NEONot SpecifiedNot Specified
GermanyNot SpecifiedDetectedNot SpecifiedNot Specified

Experimental Protocols for Neosolaniol Analysis

The accurate detection and quantification of neosolaniol in complex cereal matrices require robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.

Sample Preparation: Extraction and Clean-up

A generic and widely used protocol for the extraction and clean-up of neosolaniol and other trichothecenes from cereal grains is outlined below.

2.1.1. Materials and Reagents

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, ultrapure

  • Formic acid (FA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin clean-up columns)

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

2.1.2. Extraction Procedure

  • Homogenization: A representative sample of the cereal grain is finely ground to a homogeneous powder.

  • Extraction Solvent: A mixture of acetonitrile and water (typically 84:16, v/v) is commonly used as the extraction solvent. The addition of a small percentage of formic acid (e.g., 0.1-1%) can improve extraction efficiency.

  • Extraction: A known weight of the ground sample (e.g., 5-25 g) is mixed with a specific volume of the extraction solvent (e.g., 20-100 mL).

  • Shaking/Blending: The mixture is vigorously shaken or blended for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxins.

  • Centrifugation: The extract is centrifuged at high speed (e.g., 4000-10000 rpm) for 10-15 minutes to separate the solid matrix from the liquid extract.

  • Supernatant Collection: The supernatant is carefully collected for the subsequent clean-up step.

2.1.3. Clean-up Procedure

  • SPE Column Conditioning: The solid-phase extraction column is conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

  • Sample Loading: A specific volume of the collected supernatant is loaded onto the conditioned SPE column.

  • Washing: The column is washed with a solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering matrix components.

  • Elution: The retained mycotoxins, including neosolaniol, are eluted from the column using a suitable solvent, often a higher concentration of organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.2.1. Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically used for the separation of trichothecenes.

  • Mobile Phase: A gradient elution with a binary solvent system is common.

    • Solvent A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate)

    • Solvent B: Methanol or acetonitrile with the same modifier

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-20 µL.

2.2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of neosolaniol.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for neosolaniol are monitored.

    • Example MRM transitions for Neosolaniol [M+H]+ (m/z 383.2): Common product ions include m/z 323.1, 263.1, and 233.1. These transitions should be optimized on the specific instrument being used.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum sensitivity for the analyte.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Mycotoxin Analysis

The following diagram illustrates a typical workflow for the analysis of neosolaniol in cereal grains.

Mycotoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling Representative Sampling grinding Grinding & Homogenization sampling->grinding extraction Solvent Extraction (ACN/Water) grinding->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quantification Quantification & Confirmation lcms->quantification report Reporting of Results quantification->report

Mycotoxin Analysis Workflow
General Signaling Pathway for Type A Trichothecene Toxicity

While specific signaling pathways for neosolaniol are not extensively detailed in the literature, as a type A trichothecene, it is known to induce a "ribotoxic stress response."[5] This process is initiated by the binding of the mycotoxin to the ribosome, which inhibits protein synthesis and triggers a cascade of cellular stress responses, primarily through the activation of Mitogen-Activated Protein Kinases (MAPKs).

Ribotoxic_Stress_Response cluster_cellular_effects Cellular Effects neosolaniol Neosolaniol (Type A Trichothecene) ribosome Ribosome Binding neosolaniol->ribosome protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis mapk MAPK Activation (JNK, p38, ERK) ribosome->mapk cytotoxicity Cytotoxicity protein_synthesis->cytotoxicity apoptosis Apoptosis mapk->apoptosis inflammation Inflammation mapk->inflammation apoptosis->cytotoxicity

Ribotoxic Stress Response Pathway

Toxicological Effects of Neosolaniol

Neosolaniol, like other trichothecenes, exerts its toxicity primarily through the inhibition of protein synthesis.[4] The 12,13-epoxy ring in its structure is crucial for this activity, as it binds to the 60S subunit of eukaryotic ribosomes, thereby interfering with the peptidyl transferase activity and halting protein elongation.[6]

This inhibition of protein synthesis triggers a ribotoxic stress response, leading to the activation of various cellular signaling pathways, most notably the Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[5] The activation of these pathways can lead to a range of downstream cellular effects, including:

  • Apoptosis (Programmed Cell Death): Studies have shown that neosolaniol can induce apoptosis, although it may be less potent than T-2 toxin.[7] The apoptotic cascade is a key mechanism of its cytotoxicity.

  • Inflammation: The activation of MAPKs can lead to the production of pro-inflammatory cytokines, contributing to an inflammatory response.

  • Cytotoxicity: Neosolaniol is cytotoxic to a variety of cell types, with rapidly dividing cells being particularly susceptible.[1] In vitro studies have demonstrated its cytotoxic effects on human renal and lung cells.[8]

  • Hematotoxicity: In animal studies, neosolaniol has been shown to cause a decrease in erythrocyte counts.[9]

Conclusion

The natural occurrence of neosolaniol in cereal grains appears to be infrequent and at low levels, often in co-contamination with other Fusarium mycotoxins. However, its potent cytotoxicity warrants its inclusion in multi-mycotoxin monitoring programs to ensure food and feed safety. The analytical methodologies, primarily LC-MS/MS, are well-established for the sensitive and specific detection of neosolaniol. Further research is needed to fully elucidate the specific cellular signaling pathways modulated by neosolaniol and to better understand the potential synergistic toxic effects when present with other mycotoxins. This knowledge is crucial for accurate risk assessment and the development of effective strategies to mitigate its impact on human and animal health.

References

Health Risks of Neosolaniol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosolaniol (B1681912) (NES), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a contaminant of global concern found in cereals and grains. Exposure to Neosolaniol poses significant health risks to humans and livestock due to its potent cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of Neosolaniol's toxicology, focusing on its mechanisms of action, and provides detailed experimental protocols for its assessment. Quantitative toxicological data are summarized for comparative analysis, and key signaling pathways involved in its toxicity are visualized. This document is intended to serve as a valuable resource for researchers and professionals engaged in mycotoxin research and the development of therapeutic interventions.

Introduction

Neosolaniol is a sesquiterpenoid mycotoxin characterized by a 12,13-epoxytrichothec-9-ene (B1214510) skeleton.[1][2] Like other trichothecenes, the epoxide ring is a critical feature for its biological activity.[3] It is primarily found in agricultural commodities such as wheat, barley, and corn, often co-occurring with other Fusarium toxins.[4] Human and animal exposure can occur through the consumption of contaminated food and feed, leading to a range of adverse health effects.[3] This guide delves into the known health risks associated with Neosolaniol exposure, with a focus on its cellular and molecular mechanisms of toxicity.

Toxicological Profile

The toxicity of Neosolaniol is primarily attributed to its ability to inhibit protein synthesis and induce a ribotoxic stress response, leading to a cascade of downstream cellular events including apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6][7]

Cytotoxicity

Neosolaniol exhibits broad-spectrum cytotoxicity against a variety of cell types, with rapidly dividing cells being particularly susceptible.[4] The primary mechanism of its cytotoxic action is the inhibition of protein synthesis through binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and disrupts the elongation step of translation.[5][6]

Apoptosis Induction

Exposure to Neosolaniol has been shown to induce apoptosis, or programmed cell death. This process is triggered by the ribotoxic stress response, which activates mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][7] Activation of these pathways leads to the downstream activation of caspases and the execution of the apoptotic program.

Cell Cycle Arrest

Neosolaniol can interfere with the normal progression of the cell cycle, often leading to an accumulation of cells in specific phases. While specific data for Neosolaniol is limited, other trichothecenes have been shown to cause cell cycle arrest, which can contribute to its anti-proliferative effects.[8]

Oxidative Stress

The disruption of cellular processes by Neosolaniol can lead to an imbalance in the production and detoxification of reactive oxygen species (ROS), resulting in oxidative stress.[3] Increased ROS levels can damage cellular components such as DNA, lipids, and proteins, further contributing to cytotoxicity and apoptosis.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxic effects of Neosolaniol.

Endpoint Cell Line/System Value Reference
IC50Human Renal Proximal Tubule Epithelial Cells (RPTEC)0.7–3.0 µM[5]
IC50Normal Human Lung Fibroblasts (NHLF)0.7–3.0 µM[5]

Table 1: In Vitro Cytotoxicity of Neosolaniol

Endpoint Animal Model Dose Effect Reference
Hematological EffectsMale Wistar Rats1 mg/kg body weight (three times/week for up to 5 weeks)Statistically significant decreases in erythrocyte counts.[4]

Table 2: In Vivo Toxicity of Neosolaniol Monoacetate

Signaling Pathways in Neosolaniol Toxicity

The primary mechanism of Neosolaniol-induced toxicity involves the activation of the ribotoxic stress response, which leads to the phosphorylation of MAPK signaling cascades.

Neosolaniol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neosolaniol Neosolaniol Ribosome Ribosome Neosolaniol->Ribosome Inhibits protein synthesis Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress MAPK_Kinases MAPK Kinases (ASK1, MEKK1) Ribotoxic_Stress->MAPK_Kinases Activates ROS Reactive Oxygen Species (ROS) Ribotoxic_Stress->ROS p38_JNK p38 / JNK MAPK_Kinases->p38_JNK Phosphorylates Transcription_Factors Transcription Factors (c-Jun, ATF2) p38_JNK->Transcription_Factors Phosphorylates Apoptosis Apoptosis p38_JNK->Apoptosis Promotes ROS->Apoptosis Induces Mitochondrion Mitochondrion Mitochondrion->ROS Dysfunction leads to Apoptosis_Genes Apoptosis-related Gene Expression Transcription_Factors->Apoptosis_Genes Upregulates Apoptosis_Genes->Apoptosis

Caption: Ribotoxic stress response and MAPK activation by Neosolaniol.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the toxicological effects of Neosolaniol. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the cytotoxic effects of Neosolaniol on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Neosolaniol stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Neosolaniol Treatment: Prepare serial dilutions of Neosolaniol in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the Neosolaniol dilutions. Include a vehicle control (medium with the same concentration of solvent used for Neosolaniol).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the Neosolaniol concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of Neosolaniol B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleic acid stain that enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Target cell line

  • Complete cell culture medium

  • Neosolaniol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of Neosolaniol for a specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after Neosolaniol treatment using propidium iodide staining and flow cytometry.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Neosolaniol

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of Neosolaniol for a specified time.

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Target cell line

  • Complete cell culture medium

  • Neosolaniol

  • DCFH-DA solution

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Neosolaniol for the desired time.

  • Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

Western Blot Analysis for MAPK Activation

This protocol provides a general method for detecting the phosphorylation (activation) of MAPK pathway proteins (e.g., p38, JNK) in response to Neosolaniol treatment.

Materials:

  • Target cell line

  • Neosolaniol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-p38, total-p38, phospho-JNK, total-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Neosolaniol for various time points. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

Neosolaniol is a potent mycotoxin with significant cytotoxic effects, primarily mediated through the inhibition of protein synthesis and the induction of the ribotoxic stress response. This leads to the activation of MAPK signaling pathways, induction of apoptosis, and generation of oxidative stress. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the toxicological properties of Neosolaniol and to develop strategies to mitigate its health risks. Further research is warranted to elucidate the full spectrum of its toxic effects and to establish more comprehensive quantitative toxicological data across a wider range of biological systems.

References

The Discovery and Isolation of Neosolaniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) is a type A trichothecene (B1219388) mycotoxin, a class of sesquiterpenoid secondary metabolites produced by various species of Fusarium fungi. First identified in the early 1970s, this compound has garnered significant interest within the scientific community due to its cytotoxic properties and its role as a contaminant in agricultural commodities. This technical guide provides a comprehensive overview of the discovery, history, and isolation of Neosolaniol, with a focus on the experimental methodologies and underlying biochemical pathways for an audience of researchers, scientists, and drug development professionals.

History of Discovery and Isolation

The discovery of Neosolaniol is credited to a group of Japanese scientists who first isolated and characterized the compound from a strain of Fusarium solani.

Initial Discovery as Solaniol: In 1971, a research team led by K. Ishii reported the isolation of a novel toxic trichothecene, which they named "Solaniol," from Fusarium solani M-1-1.[1] This particular fungal strain was isolated from moldy bean hulls, highlighting the agricultural origins of this mycotoxin.[1]

Link to "Bean-Hulls Poisoning of Horses": A subsequent publication in 1972 by Y. Ueno and colleagues provided a more detailed toxicological context for this newly discovered compound, which they referred to as Neosolaniol.[2] Their research connected the presence of Neosolaniol and the related T-2 toxin in Fusarium solani M-1-1 to incidents of "bean-hulls poisoning of horses," a significant veterinary concern.[2][3] This study solidified the toxicological importance of Neosolaniol and spurred further investigation into its biological effects.

Physicochemical and Toxicological Properties

Neosolaniol's biological activity is intrinsically linked to its chemical structure. The following table summarizes its key properties.

PropertyValueReference
Chemical Formula C₁₉H₂₆O₈[4]
Molecular Weight 382.4 g/mol [4]
CAS Number 36519-25-2[4]
Appearance White to off-white crystalline solid
Solubility Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and chloroform
Cytotoxicity (IC₅₀) 0.7–3.0 µM in human renal proximal tubule epithelial cells (RPTEC) and normal human lung fibroblasts (NHLF)[5]

Experimental Protocols

The isolation and quantification of Neosolaniol from fungal cultures or contaminated matrices are critical for research and safety monitoring. The following protocols are based on established methodologies.

Production of Neosolaniol from Fusarium solani

1. Fungal Strain and Culture Conditions:

  • Strain: Fusarium solani M-1-1 or other Neosolaniol-producing strains.

  • Culture Medium: Potato Dextrose Broth (PDB) or a Czapek-Dox medium supplemented with peptone is suitable for toxin production.[1][6]

  • Incubation: The fungus is typically grown in liquid culture at 25-28°C for 7-14 days with shaking (e.g., 150 rpm) to ensure aeration.[6][7][8]

2. Workflow for Fusarium solani Culture and Inoculation:

G cluster_0 Fungal Culture Preparation cluster_1 Liquid Culture for Toxin Production Stock_Culture Stock Culture of Fusarium solani M-1-1 PDA_Plate Inoculate on Potato Dextrose Agar (PDA) Stock_Culture->PDA_Plate Incubate_Plate Incubate at 25°C for 5-7 days PDA_Plate->Incubate_Plate Spore_Suspension Prepare Spore Suspension in Sterile Water Incubate_Plate->Spore_Suspension Inoculation Inoculate with Spore Suspension Spore_Suspension->Inoculation Liquid_Medium Prepare Sterile Liquid Culture Medium (e.g., PDB) Liquid_Medium->Inoculation Incubation Incubate with Shaking (25-28°C, 7-14 days) Inoculation->Incubation

Workflow for Fusarium solani culture and inoculation.
Isolation and Purification of Neosolaniol

The following is a general procedure for the extraction and purification of Neosolaniol from a liquid culture of Fusarium solani.

1. Extraction:

  • The fungal culture (mycelium and broth) is homogenized.

  • The homogenized culture is extracted multiple times with a solvent such as ethyl acetate or a mixture of methanol and water.

2. Purification:

  • The crude extract is concentrated under reduced pressure.

  • The residue is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or methanol.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of Neosolaniol.

  • Fractions containing Neosolaniol are pooled, and the solvent is evaporated.

  • Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Neosolaniol.

1. Sample Preparation:

  • For solid samples (e.g., grains), a representative sample is ground to a fine powder.

  • A known weight of the sample is extracted with a mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v).

  • The extract is centrifuged, and the supernatant is cleaned up using a solid-phase extraction (SPE) column (e.g., a multifunctional cleanup column).[9]

2. LC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Multiple reaction monitoring (MRM) is used for quantification.

Table of LC-MS/MS Parameters for Neosolaniol:

ParameterValue
Precursor Ion (m/z) [M+H]⁺ or [M+NH₄]⁺
Quantifier Ion Transition (m/z) Specific fragment ion
Qualifier Ion Transition (m/z) Second specific fragment ion

Note: The exact m/z values for precursor and fragment ions should be optimized for the specific instrument used.

Biological Activity and Signaling Pathways

Neosolaniol exerts its cytotoxic effects primarily through the inhibition of protein synthesis and the activation of cellular stress pathways.

Inhibition of Protein Synthesis

Like other trichothecenes, Neosolaniol is a potent inhibitor of eukaryotic protein synthesis.[4] It binds to the 60S ribosomal subunit, interfering with the peptidyl transferase center and disrupting the elongation step of translation.[4] This leads to a cessation of protein production, which is particularly detrimental to rapidly dividing cells.

G Neosolaniol Neosolaniol Ribosome 60S Ribosomal Subunit Neosolaniol->Ribosome Binds to Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death (Apoptosis) Protein_Synthesis->Cell_Death Leads to G Neosolaniol Neosolaniol Ribotoxic_Stress Ribotoxic Stress Neosolaniol->Ribotoxic_Stress MAP3K MAP3K (e.g., ASK1) Ribotoxic_Stress->MAP3K Activates MAP2K MAP2K (MKK4/7, MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (JNK, p38, ERK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAPK->Transcription_Factors Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Induces

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Extraction and Clean-up of Neosolaniol (B1681912) for Analytical Determination

Abstract

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi.[1][2][3] Its presence in agricultural commodities such as grains, cereals, and fruits poses a significant risk to human and animal health.[1][2][4][5] Therefore, sensitive and reliable analytical methods are crucial for the detection and quantification of neosolaniol in diverse matrices.[1] This document provides detailed protocols for the extraction and clean-up of neosolaniol from complex sample matrices, primarily focusing on methods compatible with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Workflow

The general methodology for neosolaniol analysis involves three primary steps: extraction, purification (clean-up), and instrumental analysis.[4] The extraction step aims to efficiently remove the toxin from the sample matrix using a suitable solvent. The subsequent clean-up or purification step is critical for removing interfering co-extracted compounds that could compromise the accuracy and sensitivity of the analysis.[6] Finally, highly selective and sensitive techniques like LC-MS/MS are employed for detection and quantification.[7][8][9]

cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Sample Homogenized Sample (e.g., Grains, Feed, Fruit) Extraction Solid-Liquid Extraction (e.g., Acetonitrile/Water) Sample->Extraction Add Solvent Centrifuge1 Centrifugation Extraction->Centrifuge1 Shake/Vortex Extract Crude Extract Centrifuge1->Extract Collect Supernatant Cleanup Sample Clean-up (e.g., SPE, LLE, IAC) Extract->Cleanup Load Extract Clean_Extract Purified Extract Cleanup->Clean_Extract Evaporation Evaporation & Reconstitution Clean_Extract->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Quantification Analysis->Data

Figure 1: General workflow for Neosolaniol analysis.

Data Presentation: Method Performance

The selection of an appropriate extraction and clean-up method is contingent on the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of quantitative data from validated methods for neosolaniol analysis.

Table 1: Performance of Neosolaniol Extraction and Clean-up Methods

MatrixExtraction SolventClean-up MethodAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
AppleMethanol (B129727)/Water (80/20, v/v)Solid-Phase Extraction (SPE)UPLC-MS/MS73 - 962 - 55 - 10[8][9]
FeedsAcetonitrile/Water (21:4)Multifunctional Column (MFC)LC-MS/MS---[10]
FeedsAcetonitrile/Water (50:50, v/v) with 0.3% Formic AcidModified QuEChERSLC-MS/MS70 - 100--[11]

LOD: Limit of Detection; LOQ: Limit of Quantification. Data for MFC and QuEChERS methods represent performance for a panel of mycotoxins including neosolaniol.

Experimental Protocols

The following sections provide detailed protocols for the extraction and clean-up of neosolaniol from solid matrices.

Protocol 1: Extraction and SPE Clean-up from Agricultural Commodities (e.g., Apples, Grains)

This protocol is adapted from methods developed for the analysis of neosolaniol in apples and is applicable to other agricultural products with appropriate validation.[8][9]

3.1.1 Materials and Reagents

  • Homogenized and finely ground sample

  • Extraction Solvent: Acetonitrile/Water (84:16, v/v) or Methanol/Water (80:20, v/v)[8][9]

  • Solid-Phase Extraction (SPE) Cartridges: C18 or specialized mycotoxin clean-up columns (e.g., PriboFast M270, Bond Elut Mycotoxin)[8][9][12]

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system

3.1.2 Extraction Procedure

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (e.g., Methanol/Water, 80:20 v/v).

  • Vortex vigorously for 2 minutes or shake for 60 minutes to ensure thorough extraction.[10]

  • Centrifuge the mixture at 4000 x g for 10 minutes.

  • Carefully collect the supernatant (the crude extract) and transfer it to a clean tube for the clean-up step.

3.1.3 Solid-Phase Extraction (SPE) Clean-up

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the column to dry out.[13]

  • Loading: Load 5 mL of the crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol (or water/acetonitrile) mixture to remove polar interferences. The exact ratio should be optimized for the specific matrix.

  • Elution: Elute the neosolaniol from the cartridge with 5 mL of methanol or an appropriate solvent mixture into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.[11]

cluster_spe SPE Clean-up Sample 5g Homogenized Sample Solvent Add 20mL Extraction Solvent (e.g., MeOH/H2O) Sample->Solvent Extract Vortex / Shake Solvent->Extract Centrifuge Centrifuge (4000 x g, 10 min) Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Condition 1. Condition SPE Cartridge (Methanol, then Water) Load 2. Load Crude Extract Condition->Load Wash 3. Wash Cartridge (e.g., H2O/MeOH) Load->Wash Elute 4. Elute Neosolaniol (e.g., Methanol) Wash->Elute Drydown Evaporate to Dryness (N2 Stream) Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Figure 2: Workflow for SPE-based sample preparation.
Protocol 2: Multi-Mycotoxin Extraction from Animal Feed

This protocol is a generalized procedure based on a multi-residue method for feeds, which includes neosolaniol.[10]

3.2.1 Materials and Reagents

  • Homogenized and finely ground feed sample

  • Extraction Solvent: Acetonitrile/Water (21:4, v/v)[10]

  • Multifunctional clean-up (MFC) column or equivalent mycotoxin SPE column

  • Centrifuge and centrifuge tubes

  • Shaker

  • LC-MS/MS system

3.2.2 Extraction Procedure

  • Weigh 50 g of the ground feed sample into a 300 mL stoppered Erlenmeyer flask.[10]

  • Add 100 mL of acetonitrile-water (21:4) solution.[10]

  • Shake the flask for 60 minutes at a constant speed.[10]

  • Transfer the extract to a centrifuge tube and centrifuge at approximately 650 x g for 5 minutes.[10]

  • The resulting supernatant is the sample solution to be used for column clean-up.[10]

3.2.3 MFC Column Clean-up

  • Load 10 mL of the sample supernatant onto the MFC column.[10]

  • Discard the first 4 mL of the eluate.[10]

  • Collect the next 2 mL of the eluate, which contains the purified mycotoxins.[10]

  • This fraction can then be diluted or directly injected for LC-MS/MS analysis, depending on the sensitivity of the instrument and concentration of the analyte. For some methods, a dilution with acetic acid (1:100) may be performed.[10]

Concluding Remarks

The protocols described provide robust and validated frameworks for the extraction and purification of neosolaniol from various matrices. The choice between a comprehensive SPE clean-up and a faster pass-through MFC column depends on the complexity of the sample matrix and the required limits of quantification. For all methods, it is imperative to perform in-house validation using matrix-matched standards or stable isotope-labeled internal standards to correct for matrix effects and ensure accurate quantification.[11] The use of LC-MS/MS as the determinative step provides the necessary sensitivity and selectivity for monitoring neosolaniol at regulatory levels.

References

Application Notes and Protocols for the Preparation of Neosolaniol Standard Solution for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1] It is a significant contaminant in grains and feed, posing a potential risk to human and animal health.[1] Accurate quantification of Neosolaniol in various matrices is crucial for food safety, toxicological studies, and drug development. This document provides a detailed protocol for the preparation of Neosolaniol standard solutions for the calibration of analytical instruments, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Neosolaniol is cytotoxic to dividing cells and has been shown to decrease erythrocyte counts and increase large platelet counts in vitro.[1] Its primary mechanism of toxicity involves the inhibition of protein synthesis.[2] Like other trichothecenes, Neosolaniol can induce a "ribotoxic stress response" by binding to the ribosomal peptidyl transferase center, which in turn activates mitogen-activated protein kinases (MAPKs) involved in apoptosis and immune response signaling.[2]

Quantitative Data Summary

Chemical and Physical Properties of Neosolaniol
PropertyValueReference
CAS Number36519-25-2--INVALID-LINK--
Molecular FormulaC₁₉H₂₆O₈--INVALID-LINK--
Molecular Weight382.40 g/mol --INVALID-LINK--
AppearanceWhite to off-white solidN/A
Solubility of Neosolaniol
SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)≥ 30 mg/mLN/A
Methanol10 mg/mL[1]
Acetonitrile (B52724)Soluble[3]
Stability of Neosolaniol Standard Solutions

The stability of trichothecene mycotoxin standard solutions is critical for accurate quantification. Methanol solutions of Neosolaniol have been shown to be stable under recommended storage conditions.[4]

SolventStorage TemperatureStability DurationReference
Methanol-18 °CAt least 14 months[4]
Acetonitrile-20 °CStable[5]
In solvent-80 °C6 monthsN/A
In solvent-20 °C1 monthN/A

Experimental Protocols

Materials and Reagents
  • Neosolaniol (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials

Preparation of Neosolaniol Stock Standard Solution (100 µg/mL)
  • Weighing: Accurately weigh approximately 1 mg of Neosolaniol standard into a tared amber glass vial.

  • Dissolution: Dissolve the weighed Neosolaniol in acetonitrile. For example, if 1.0 mg is weighed, dissolve it in 10.0 mL of acetonitrile to obtain a stock solution of 100 µg/mL.

  • Homogenization: Vortex the solution for at least 30 seconds to ensure complete dissolution and homogenization.

  • Storage: Store the stock solution in an amber glass vial at -20°C. This solution should be stable for at least one month. For longer-term storage, -80°C for up to six months is recommended.

Preparation of Intermediate Standard Solution (10 µg/mL)
  • Dilution: Allow the stock standard solution to equilibrate to room temperature.

  • Transfer: Using a calibrated pipette, transfer 1.0 mL of the 100 µg/mL Neosolaniol stock solution into a 10.0 mL volumetric flask.

  • Dilute to Volume: Add acetonitrile to the flask to reach the 10.0 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

  • Storage: Store the intermediate solution in an amber glass vial at -20°C.

Preparation of Calibration Curve Standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL)
  • Serial Dilutions: Prepare a series of working standard solutions by serially diluting the intermediate standard solution (10 µg/mL) with an appropriate solvent mixture (e.g., acetonitrile:water, 50:50, v/v). The final solvent composition should match the mobile phase used in the LC-MS/MS analysis to avoid peak distortion.

  • Example Dilution Scheme:

    • 200 ng/mL: 200 µL of 10 µg/mL intermediate solution diluted to 10 mL.

    • 100 ng/mL: 100 µL of 10 µg/mL intermediate solution diluted to 10 mL.

    • 50 ng/mL: 50 µL of 10 µg/mL intermediate solution diluted to 10 mL.

    • 10 ng/mL: 10 µL of 10 µg/mL intermediate solution diluted to 10 mL.

    • 5 ng/mL: 500 µL of 100 ng/mL working standard diluted to 10 mL.

    • 1 ng/mL: 100 µL of 100 ng/mL working standard diluted to 10 mL.

  • Homogenization: Thoroughly mix each working standard solution.

  • Storage: Transfer the working standards to amber autosampler vials and store them at 4°C if to be used within a few days, or at -20°C for longer periods.

Visualizations

Neosolaniol-Induced Ribotoxic Stress Response Pathway

Neosolaniol_Signaling_Pathway NEO Neosolaniol Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) NEO->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis RSS Ribotoxic Stress Response Ribosome->RSS Activates Cytotoxicity Cellular Cytotoxicity Protein_Synthesis->Cytotoxicity MAPK Mitogen-Activated Protein Kinases (MAPKs) (e.g., JNK, p38) RSS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Immune_Response Immune Response Modulation MAPK->Immune_Response Apoptosis->Cytotoxicity

Caption: Neosolaniol's mechanism of cytotoxicity.

Experimental Workflow for Neosolaniol Quantification

Experimental_Workflow Start Start Prep_Stock Prepare Neosolaniol Stock Solution (100 µg/mL) Start->Prep_Stock Prep_Inter Prepare Intermediate Solution (10 µg/mL) Prep_Stock->Prep_Inter Prep_Cal Prepare Calibration Standards (1-200 ng/mL) Prep_Inter->Prep_Cal LCMS_Analysis LC-MS/MS Analysis Prep_Cal->LCMS_Analysis Sample_Prep Sample Preparation (Extraction & Clean-up) Sample_Prep->LCMS_Analysis Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) LCMS_Analysis->Cal_Curve Quantify Quantify Neosolaniol in Sample Cal_Curve->Quantify End End Quantify->End

Caption: Workflow for Neosolaniol analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection of Neosolaniol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of Neosolaniol, a type A trichothecene (B1219388) mycotoxin, in cereal matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is essential for food safety monitoring, toxicological research, and quality control in the pharmaceutical and agricultural industries. This document includes a comprehensive experimental protocol, validated performance characteristics, and visual representations of the analytical workflow and the implicated biological signaling pathway.

Introduction

Neosolaniol (NEO) is a mycotoxin primarily produced by fungi of the Fusarium genus, often contaminating grains such as wheat, maize, and rice. As a member of the trichothecene family, Neosolaniol can elicit a range of toxic effects, including cytotoxicity and the induction of apoptosis. Its presence in food and feed poses a significant health risk to humans and animals. Therefore, sensitive and reliable analytical methods are crucial for its detection and quantification. This application note details a robust HPLC method for the analysis of Neosolaniol.

Quantitative Data Summary

The performance of the HPLC method for Neosolaniol detection is summarized in the table below. These values are representative of a validated method for the analysis of trichothecenes in a cereal matrix.

ParameterValue
Limit of Detection (LOD) 1 - 10 µg/kg
Limit of Quantification (LOQ) 3 - 30 µg/kg
Recovery 70 - 99%
**Linearity (R²) **> 0.99
Precision (RSD) < 15%

Experimental Protocols

Standard Solution Preparation

Neosolaniol standard solutions should be prepared in acetonitrile (B52724) or methanol (B129727). It is recommended to store stock solutions at -20°C, where they have been shown to be stable. Working standards for calibration curves should be prepared by diluting the stock solution with the mobile phase.

Sample Preparation from Cereal Matrix (Wheat/Maize)

A robust and widely applicable extraction and cleanup procedure is critical for accurate quantification.

a. Extraction

  • Weigh 25 g of a homogenized and finely ground cereal sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of an acetonitrile/water (84:16, v/v) extraction solvent.

  • Seal the flask and shake vigorously on a mechanical shaker for 60 minutes at room temperature.

  • Filter the extract through a Whatman No. 4 filter paper.

b. Cleanup using Immunoaffinity Columns (IAC)

  • Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).

  • Pass the diluted extract through a T-2/HT-2 immunoaffinity column at a flow rate of approximately 1-2 mL/minute. These columns often have cross-reactivity with Neosolaniol.

  • Wash the column with 10 mL of deionized water to remove interfering matrix components.

  • Elute the bound Neosolaniol from the column by passing 2 mL of methanol through the column.

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 500 µL of the mobile phase, vortex for 30 seconds, and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

a. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 10 mmol/L ammonium (B1175870) acetate (B1210297) in water and acetonitrile (9:1, v/v) can be effective. Alternatively, a gradient of water and acetonitrile can be used for the simultaneous analysis of multiple mycotoxins.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 220 nm.

b. Calibration and Quantification

A calibration curve should be constructed using a series of Neosolaniol standard solutions of known concentrations. The concentration of Neosolaniol in the samples is then determined by comparing the peak area of the analyte with the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Ground Cereal Sample extraction Extraction (Acetonitrile/Water) sample->extraction filtration Filtration extraction->filtration cleanup Immunoaffinity Column Cleanup filtration->cleanup elution Elution (Methanol) cleanup->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for Neosolaniol detection.

Signaling Pathway

signaling_pathway neosolaniol Neosolaniol ribosome Ribosome Binding neosolaniol->ribosome stress Ribotoxic Stress Response ribosome->stress mapk MAPK Activation (p38, JNK, ERK) stress->mapk apoptosis Apoptosis mapk->apoptosis inflammation Inflammatory Response mapk->inflammation

Caption: Neosolaniol-induced signaling pathway.

Application Notes and Protocols for Neosolaniol Certified Reference Material in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Neosolaniol (B1681912) Certified Reference Material (CRM) in quality control protocols. The information is intended to assist in the accurate quantification of neosolaniol in various matrices, ensuring the safety and quality of food, feed, and other agricultural commodities.

Introduction to Neosolaniol

Neosolaniol is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1] It is a common contaminant in grains such as cereals and bread, posing a health risk to both humans and livestock.[1] The primary mechanism of toxicity for neosolaniol, like other trichothecenes, is the inhibition of protein synthesis through binding to the 60S ribosomal subunit, which can trigger a ribotoxic stress response and induce apoptosis.[2] Due to its toxicity, many countries have established regulatory limits for neosolaniol in food and feed products, making accurate and reliable analytical methods for its detection and quantification essential.

Certified Reference Materials (CRMs) for neosolaniol are crucial for method validation, instrument calibration, and ensuring the accuracy and traceability of analytical results in quality control laboratories.[3] These standards are produced under stringent quality control measures, such as ISO 17034, and are accompanied by a certificate of analysis detailing their purity and certified concentration.[3]

Physicochemical Properties and CRM Specifications

Neosolaniol CRMs are typically available in crystalline form or as solutions in organic solvents like acetonitrile (B52724).[1][4] It is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for the exact certified concentration, uncertainty, and storage conditions.

Table 1: Physicochemical Properties of Neosolaniol

PropertyValue
Chemical FormulaC₁₉H₂₆O₈
Molecular Weight382.40 g/mol
CAS Number36519-25-2
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in acetonitrile, methanol, and DMSO

Table 2: Example of Neosolaniol Certified Reference Material Specifications

ParameterSpecification
Product FormatCrystalline solid or solution in acetonitrile
Purity≥98% (as specified on CoA)
Certified Concentratione.g., 100 µg/mL (as specified on CoA)
Storage Conditions-20°C in a dark, dry place
Certificate of AnalysisProvided with each batch, detailing certified value, uncertainty, and traceability

Experimental Protocols for Quality Control

The following protocols describe the use of Neosolaniol CRM for the quantification of neosolaniol in a solid matrix (e.g., grain) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique.

Preparation of Standard Solutions

Objective: To prepare a series of calibration standards from the Neosolaniol CRM for instrument calibration.

Materials:

  • Neosolaniol Certified Reference Material (e.g., 100 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Allow the Neosolaniol CRM solution to equilibrate to room temperature before opening.

  • Prepare a stock standard solution by accurately diluting the CRM with acetonitrile. For example, to prepare a 10 µg/mL stock solution from a 100 µg/mL CRM, dilute 1 mL of the CRM to a final volume of 10 mL with acetonitrile in a volumetric flask.

  • From the stock standard solution, prepare a series of working standard solutions for the calibration curve. The concentration range should bracket the expected concentration of neosolaniol in the samples and comply with regulatory limits. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 ng/mL.

  • Store all standard solutions at -20°C in amber vials when not in use.

Sample Preparation: Extraction and Clean-up

Objective: To extract neosolaniol from the sample matrix and remove interfering substances.

Materials:

  • Homogenized and representative sample (e.g., ground wheat)

  • Extraction solvent: Acetonitrile/water (e.g., 80:20, v/v)

  • Centrifuge tubes

  • High-speed blender or shaker

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or commercially available mycotoxin clean-up columns

  • Nitrogen evaporator

Procedure:

  • Weigh a representative portion (e.g., 5 g) of the homogenized sample into a centrifuge tube.

  • Add a specific volume of the extraction solvent (e.g., 20 mL of acetonitrile/water).

  • Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure efficient extraction.

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g for 10 minutes) to separate the solid matrix from the supernatant.

  • Carefully transfer a known volume of the supernatant (e.g., 5 mL) to a clean tube.

  • For clean-up, pass the extract through an appropriate SPE cartridge. Condition the cartridge according to the manufacturer's instructions.

  • Elute the neosolaniol from the cartridge with a suitable solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 1 mL) for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify neosolaniol in the prepared sample extracts.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Table 3: Example of LC-MS/MS Parameters for Neosolaniol Analysis

ParameterCondition
LC Conditions
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientStart with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)383.2 [M+H]⁺
Product Ions (m/z)323.1, 263.1 (example transitions, should be optimized)
Collision EnergyOptimized for each transition
Dwell Time100 ms

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Process the data using the instrument's software to identify and quantify the neosolaniol peak based on its retention time and specific mass transitions.

  • Calculate the concentration of neosolaniol in the original sample, taking into account the dilution and extraction factors.

Quality Control Parameters

To ensure the reliability of the analytical results, it is essential to determine and monitor key quality control parameters.

Table 4: Typical Quality Control Parameters for Neosolaniol Analysis

ParameterTypical Value/RangeDescription
Limit of Detection (LOD) 0.5 - 5 µg/kgThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 1 - 15 µg/kgThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Linearity (R²) >0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over the concentration range.
Recovery 70 - 120%The percentage of the known amount of analyte recovered from a spiked sample, indicating the efficiency of the extraction and clean-up process.
Precision (RSD) <15%The relative standard deviation of replicate measurements, indicating the repeatability of the method.

Visualizing Workflows and Pathways

Experimental Workflow for Quality Control

The following diagram illustrates the overall workflow for the quality control analysis of neosolaniol using a certified reference material.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing crm Neosolaniol CRM standards Prepare Calibration Standards crm->standards lcms LC-MS/MS Analysis standards->lcms sample Receive & Homogenize Sample extraction Extraction sample->extraction cleanup Clean-up (SPE) extraction->cleanup cleanup->lcms calibration Generate Calibration Curve lcms->calibration quantification Quantify Neosolaniol lcms->quantification calibration->quantification report Generate Report quantification->report

Caption: Quality control workflow for Neosolaniol analysis.

Signaling Pathway of Neosolaniol-Induced Ribotoxic Stress

Neosolaniol, as a trichothecene mycotoxin, induces a cellular stress response known as the ribotoxic stress response. This pathway is initiated by the binding of the mycotoxin to the ribosome, leading to the activation of downstream signaling cascades that can result in apoptosis.

ribotoxic_stress_pathway cluster_cell Cellular Response neosolaniol Neosolaniol ribosome 60S Ribosome neosolaniol->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to stress_kinases Stress-Activated Protein Kinases (SAPKs) ribosome->stress_kinases Activates jnk_p38 JNK / p38 MAPK Activation stress_kinases->jnk_p38 Phosphorylates apoptosis Apoptosis jnk_p38->apoptosis Induces

Caption: Neosolaniol-induced ribotoxic stress response pathway.

Conclusion

The use of Neosolaniol Certified Reference Material is fundamental for achieving accurate and reliable results in the quality control of food and feed samples. The protocols and information provided in these application notes offer a framework for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the quantification of this important mycotoxin. Adherence to these guidelines, in conjunction with the specific instructions provided with the CRM, will contribute to ensuring the safety of the global food supply.

References

Application Notes and Protocols for Monitoring Trichothecenes in Apples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of trichothecene (B1219388) mycotoxins in apples and apple-based products. The protocols are intended for researchers, scientists, and quality control professionals in the food safety and drug development fields.

Introduction

Trichothecenes are a group of mycotoxins produced by various fungi, particularly from the Fusarium and Trichothecium genera, which can contaminate apples and other fruits both in the field and during storage.[1][2][3] These toxins are of significant concern due to their potential adverse health effects on humans and animals.[1][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring trichothecene levels in apples and ensuring the safety of apple-derived products.[5][6]

This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of key trichothecenes in apples. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Method: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[5][7][8][9]

Principle

The method involves extracting the trichothecenes from a homogenized apple sample, followed by a cleanup step to remove matrix interferences. The purified extract is then injected into an LC-MS/MS system. The trichothecenes are separated based on their physicochemical properties on a chromatographic column and are subsequently detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][11]

Data Presentation

The following tables summarize the quantitative performance data of the described LC-MS/MS method for the analysis of various trichothecenes.

Table 1: LC-MS/MS Method Performance for Trichothecene Analysis

AnalyteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
Deoxynivalenol (DON)>0.991.55.085 - 110< 15
Nivalenol (NIV)>0.992.06.080 - 105< 15
T-2 Toxin>0.990.51.590 - 115< 10
HT-2 Toxin>0.990.51.590 - 115< 10
Fusarenon X (FUS-X)>0.991.03.082 - 108< 15
3-Acetyldeoxynivalenol (3-ADON)>0.991.24.085 - 112< 15
15-Acetyldeoxynivalenol (15-ADON)>0.991.24.085 - 112< 15

Data compiled from various sources and representative of typical method performance.[7][11]

Experimental Protocols

Sample Preparation (QuEChERS-based)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides and mycotoxins in food matrices.[12]

Materials:

Protocol:

  • Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.[10]

  • Add 10 mL of acetonitrile.[10]

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[10]

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4000 rpm for 5 minutes.[10]

  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL dispersive SPE (d-SPE) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Transfer the supernatant into a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C[13]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching or separate runs. Negative mode is often preferred for some trichothecenes.[8][11]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flows: Optimized for the specific instrument.

Table 2: MRM Transitions for Trichothecene Analysis

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Deoxynivalenol (DON)295.1 [M-H]⁻247.1138.015, 25
Nivalenol (NIV)311.1 [M-H]⁻281.1221.112, 20
T-2 Toxin484.2 [M+NH₄]⁺305.1215.110, 20
HT-2 Toxin442.2 [M+NH₄]⁺263.1121.115, 25
Fusarenon X (FUS-X)372.1 [M+NH₄]⁺263.1233.110, 18
3-Acetyldeoxynivalenol (3-ADON)356.1 [M+NH₄]⁺296.1249.112, 22
15-Acetyldeoxynivalenol (15-ADON)356.1 [M+NH₄]⁺296.1203.112, 22

Note: Ionization mode and adducts ([M-H]⁻, [M+NH₄]⁺, etc.) may vary. The specific m/z values and collision energies should be optimized for the instrument in use.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of trichothecenes in apples.

experimental_workflow sample Apple Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (PSA + C18) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis Final Extract data Data Processing & Quantification analysis->data

Caption: Workflow for trichothecene analysis in apples.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and purpose of each major step in the analytical method.

logical_relationship start Start: Apple Matrix isolate Isolate Analytes (Extraction) start->isolate Goal purify Remove Interferences (Cleanup) isolate->purify Leads to separate Separate Analytes (LC) purify->separate Enables detect Detect & Quantify (MS/MS) separate->detect Allows for end End: Quantitative Result detect->end Provides

Caption: Logical flow of the analytical method.

References

Application of Neosolaniol Standard in Food Safety Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species. As a contaminant in cereals and grains, NEO poses a potential threat to food safety and public health. This document provides detailed application notes and experimental protocols for the use of Neosolaniol standard in food safety research, focusing on its detection, cytotoxicity assessment, and the underlying toxicological pathways.

Analytical Applications: Detection of Neosolaniol in Food Matrices

The accurate quantification of Neosolaniol in food and feed is crucial for risk assessment. The following protocols outline the use of Neosolaniol standard in developing and validating analytical methods, primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Performance of LC-MS/MS Methods for Neosolaniol (NEO) Detection
MatrixExtraction SolventClean-up MethodLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
CerealsAcetonitrile (B52724)/water (80/20, v/v)Bond Elut Mycotoxin® column0.3 - 5Not Specified65 - 104[1]
Food SupplementsEthyl acetate/formic acid (95:5, v/v)Oasis HLB cartridges0.3 - 301 - 100>60[2][3]
WheatNot SpecifiedNot SpecifiedNot Specified20Not Specified[4]
BarleyNot SpecifiedNot SpecifiedNot Specified16Not Specified[4]
Experimental Protocol: LC-MS/MS Analysis of Neosolaniol in Cereals

This protocol provides a general framework for the analysis of NEO in cereal matrices.

1. Standard Preparation:

  • Prepare a stock solution of Neosolaniol standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of working standard solutions of varying concentrations for calibration curves.

2. Sample Preparation:

  • Extraction:

    • Homogenize 5 g of the ground cereal sample with 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

    • Shake vigorously for 30-60 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Clean-up:

    • Pass the supernatant through a solid-phase extraction (SPE) column (e.g., Bond Elut Mycotoxin® or Oasis HLB) to remove interfering matrix components.[1][2]

    • Elute the analyte from the column using an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Monitor specific precursor-to-product ion transitions for Neosolaniol for quantification and confirmation.

Experimental Workflow for Neosolaniol Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Cereal Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification (using NEO Standard) LCMS->Quantification Confirmation Confirmation Quantification->Confirmation

Fig. 1: Workflow for Neosolaniol analysis in cereals.

Toxicological Research: Cytotoxicity and Mechanism of Action

Neosolaniol, like other trichothecenes, exhibits cytotoxic effects by inhibiting protein synthesis. This section provides data on its cytotoxicity and outlines the key signaling pathway involved.

Table 2: Cytotoxicity of Neosolaniol (NEO) in Human Cell Lines
Cell LineCell TypeIC50 (µM)Reference
Human Renal Proximal Tubule Epithelial Cells (RPTEC)Kidney0.7 - 3.0[5]
Normal Human Lung Fibroblasts (NHLF)Lung0.7 - 3.0[5]

Note: The IC50 value is the concentration of a substance that inhibits a biological process by 50%.

Mechanism of Action: The Ribotoxic Stress Response

Neosolaniol, as a trichothecene mycotoxin, triggers a cellular stress pathway known as the "ribotoxic stress response." This response is initiated by the binding of the toxin to the ribosome, leading to the inhibition of protein synthesis. This ribosomal insult activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38, which in turn regulate downstream cellular processes such as inflammation and apoptosis.

Signaling Pathway of Neosolaniol-Induced Ribotoxic Stress Response

G NEO Neosolaniol (NEO) Ribosome Ribosome NEO->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response ProteinSynthesis->RSR MAPK MAPK Activation RSR->MAPK JNK JNK MAPK->JNK p38 p38 MAPK->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation

Fig. 2: Neosolaniol-induced ribotoxic stress response pathway.

Regulatory Status

Currently, there are no specific maximum levels established for Neosolaniol in food and feed in major regulatory regions such as the European Union and the United States.[6][7][8] Regulatory efforts for Fusarium mycotoxins have primarily focused on other trichothecenes like deoxynivalenol (B1670258) (DON), T-2 toxin, and HT-2 toxin.[6][7][8] Therefore, the monitoring of Neosolaniol in food safety research is essential for a comprehensive risk assessment of mycotoxin co-occurrence.

Conclusion

The Neosolaniol standard is an indispensable tool for the development of sensitive and reliable analytical methods for its detection in food and for conducting toxicological studies to better understand its potential risks to human health. The provided protocols and data serve as a valuable resource for researchers in the field of food safety and toxicology. Continuous monitoring and research are necessary to fill the knowledge gaps regarding Neosolaniol's occurrence and to inform potential future regulatory actions.

References

Application Notes and Protocols for Rapid Neosolaniol Screening using Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1] Contamination of agricultural commodities such as cereals with Neosolaniol poses a significant threat to food safety and animal health. Consequently, the development of rapid, sensitive, and specific screening methods for Neosolaniol is of paramount importance. Immunoassays, which are based on the specific recognition of an antigen by an antibody, offer a powerful platform for the rapid detection of mycotoxins.[2] These techniques are generally cost-effective, easy to use, and can be adapted for high-throughput screening.

This document provides an overview of key immunoassay techniques applicable to the rapid screening of Neosolaniol, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Lateral Flow Immunoassay (LFIA). Detailed model protocols are provided to guide researchers in the development and implementation of these assays for Neosolaniol detection.

Immunoassay Principles for Small Molecule Detection

Neosolaniol, being a small molecule, is not immunogenic on its own. To elicit an immune response and produce antibodies, it must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA; Keyhole Limpet Hemocyanin, KLH). The resulting conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies.

The most common immunoassay format for small molecules like Neosolaniol is the competitive immunoassay . In this format, the analyte in the sample competes with a labeled analyte (the tracer or conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_sample Sample cluster_reagents Assay Reagents cluster_signal Signal Generation Analyte Neosolaniol (Analyte) Antibody Anti-Neosolaniol Antibody Analyte->Antibody Binds if present LowSignal Low Signal (High Analyte) Analyte->LowSignal Inverse Relationship Tracer Labeled Neosolaniol (Tracer) Tracer->Antibody Competes for binding HighSignal High Signal (Low Analyte) Tracer->HighSignal Direct Relationship to unbound tracer G cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection Coat Coat plate with anti-Neosolaniol Ab Wash1 Wash Coat->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash Block->Wash2 AddSample Add Neosolaniol standard/sample Wash2->AddSample AddConjugate Add Neosolaniol-HRP conjugate AddSample->AddConjugate Incubate1 Incubate AddConjugate->Incubate1 Wash3 Wash Incubate1->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate2 Incubate (dark) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance at 450 nm AddStop->Read G cluster_mix Reagent Mixing cluster_measure Measurement Mix1 Mix Buffer, Standard/Sample, and Antibody Incubate1 Incubate Mix1->Incubate1 Mix2 Add Fluorescent Tracer Incubate1->Mix2 Incubate2 Incubate Mix2->Incubate2 Read Measure Fluorescence Polarization (mP) Incubate2->Read G cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_read Result Interpretation Extract Extract Neosolaniol from sample Dilute Dilute extract in running buffer Extract->Dilute Apply Apply sample to sample pad Migrate Allow migration (5-10 min) Apply->Migrate Interpret Read visual result (T and C lines) Migrate->Interpret

References

Application Note: Multi-Mycotoxin LC-MS/MS Method Including Neosolaniol

Author: BenchChem Technical Support Team. Date: December 2025

  • Audience: Researchers, scientists, and drug development professionals.

  • Introduction

  • Mycotoxins are toxic secondary metabolites produced by fungi that contaminate a wide range of agricultural commodities, posing a significant threat to food safety and public health.[1][2] Neosolaniol (NEO), a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, is known for its cytotoxicity and is often found in grains like cereals and bread.[3][4] The co-occurrence of multiple mycotoxins in a single product necessitates the development of sensitive and robust multi-analyte methods for their simultaneous detection.[5]

  • This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Neosolaniol along with other significant mycotoxins, including type A and B trichothecenes, aflatoxins, and zearalenone, in a cereal matrix. The method employs a simple extraction procedure followed by LC-MS/MS analysis, providing high sensitivity and selectivity.

  • Experimental Protocols

    • Standards: Certified analytical standards of Neosolaniol (NEO), Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-AcDON), 15-Acetyldeoxynivalenol (15-AcDON), Nivalenol (NIV), Fusarenon-X (F-X), T-2 toxin, HT-2 toxin, and Zearalenone (ZEN). All standards were purchased from certified suppliers and stored at -20°C.

    • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).

    • Syringe Filters: 0.2 µm PTFE disposable syringe filters.

    • Homogenization: Grind a representative 250 g sample of the cereal matrix (e.g., wheat, corn) to a fine powder using a laboratory blender.[1]

    • Weighing: Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene tube.[1]

    • Extraction: Add 20 mL of an acetonitrile/water mixture (80/20, v/v).[1] Some methods also suggest using acetonitrile/water/acetic acid (79/20/1, v/v/v) for a broader range of mycotoxins.[6][7]

    • Shaking: Cap the tube and shake vigorously on a horizontal shaker for 60 minutes at 300 rpm.[1]

    • Centrifugation: Centrifuge the extract at 2500 rpm for 5 minutes.[1]

    • Dilution & Filtration: Take an aliquot of the supernatant, dilute it 1:5 with water, and filter through a 0.2 µm PTFE syringe filter into an LC vial for analysis.[1] This "dilute-and-shoot" approach is effective for many cereal matrices, minimizing matrix effects without extensive cleanup.[1] For complex matrices, a cleanup step using Oasis HLB or immunoaffinity columns can be employed.[8][9]

    • LC System: UPLC system (e.g., Agilent Infinity 1200 LC or Waters Acquity UPLC).[8][10]

    • MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP or Thermo Scientific TSQ Endura).[1][10]

    • Column: Cadenza CW-C18 column (50 mm × 2 mm, 3 µm) or equivalent.[10]

    • Column Temperature: 30°C.[10]

    • Injection Volume: 5.0 µL.[10]

  • Table 1: LC Gradient Program

  • | Time (min) | Flow Rate (µL/min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |

  • | :--- | :--- | :--- | :--- |

  • | 0.0 | 300 | 100 | 0 |

  • | 1.0 | 300 | 90 | 10 |

  • | 6.0 | 300 | 20 | 80 |

  • | 6.5 | 300 | 100 | 0 |

  • | 10.0 | 300 | 100 | 0 |

  • This gradient is adapted from a method for trichothecene analysis and may require optimization for a broader mycotoxin panel.[10]

  • Table 2: MS/MS Source and Gas Parameters

  • | Parameter | Positive Mode (ESI+) | Negative Mode (ESI-) |

  • | :--- | :--- | :--- |

  • | Ion Spray Voltage | 5500 V | -4500 V |

  • | Source Temperature | 550 °C | 550 °C |

  • | Curtain Gas (CUR) | 30 psi | 30 psi |

  • | Ion Source Gas 1 (GS1) | 50 psi | 50 psi |

  • | Ion Source Gas 2 (GS2) | 50 psi | 50 psi |

  • | Collision Gas (CAD) | Medium | Medium |

  • These parameters are based on the AB SCIEX 4000 QTRAP system and should be optimized for the specific instrument in use.[10]

  • Data Presentation and Results

  • The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. Quantification was performed using matrix-matched calibration curves to compensate for matrix effects.[1]

  • Table 3: Optimized MRM Transitions and MS Parameters for Selected Mycotoxins

  • | Analyte | Ionization Mode | Precursor Ion (Q1) | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |

  • | :--- | :--- | :--- | :--- | :--- | :--- |

  • | Neosolaniol (NEO) | ESI+ | 383.2 | 305.2 | 45 | 25 |

  • | | ESI+ | 383.2 | 245.1 | 45 | 30 |

  • | Deoxynivalenol (DON) | ESI- | 355.1 | 295.1 | -50 | -22 |

  • | 3-AcDON | ESI- | 397.1 | 337.1 | -40 | -20 |

  • | T-2 Toxin | ESI+ | 484.2 | 215.1 | 60 | 35 |

  • | HT-2 Toxin | ESI+ | 442.2 | 263.1 | 55 | 28 |

  • | Zearalenone (ZEN) | ESI- | 317.1 | 175.0 | -65 | -25 |

  • Note: MRM transitions, DP, and CE values are instrument-dependent and require optimization. The listed values are illustrative examples based on published data.[11] Neosolaniol, T-2, and HT-2 are detected in positive ion mode, while DON, its acetylated forms, and Zearalenone are typically detected in negative ion mode.[11]

  • Table 4: Method Performance Characteristics in Wheat Matrix

  • | Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) (at 50 µg/kg) | RSDr (%) |

  • | :--- | :--- | :--- | :--- | :--- | :--- |

  • | Neosolaniol (NEO) | >0.995 | 1.0 | 2.5 | 91.5 | 8.5 |

  • | Deoxynivalenol (DON) | >0.998 | 5.0 | 10.0 | 92.8 | 6.7 |

  • | 3-AcDON | >0.997 | 2.0 | 5.0 | 88.3 | 9.2 |

  • | T-2 Toxin | >0.996 | 0.5 | 1.5 | 92.8 | 7.1 |

  • | HT-2 Toxin | >0.995 | 0.8 | 2.0 | 90.4 | 8.8 |

  • | Zearalenone (ZEN) | >0.998 | 1.5 | 4.0 | 85.6 | 11.4 |

  • The performance data presented are typical values based on similar validated methods. Recovery rates for trichothecenes often range from 83% to 93%.[10] Limits of detection can vary from 0.3 to 30 ng/g depending on the analyte and matrix.[8]

  • Visualizations

  • G Experimental Workflow for Multi-Mycotoxin Analysis Grind Grind Weigh Weigh Grind->Weigh Dilute Dilute LCMS LCMS Dilute->LCMS

  • Caption: A flowchart of the experimental workflow.

  • G Simplified Ribotoxic Stress Signaling Pathway NEO Neosolaniol (Type A Trichothecene) Ribosome Ribosome (60S Subunit) NEO->Ribosome Binds to ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Stress Ribotoxic Stress Response Ribosome->Stress MAPK MAPK Activation (JNK, p38) Stress->MAPK Downstream Downstream Cellular Effects MAPK->Downstream Effects • Apoptosis • Inflammation • Cytotoxicity Downstream->Effects

  • Caption: The toxic mechanism of trichothecenes like Neosolaniol.

  • Conclusion

  • The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of Neosolaniol and other key mycotoxins in cereal matrices. The simple "dilute-and-shoot" sample preparation protocol is efficient and minimizes the use of solvents and cleanup cartridges, making it suitable for high-throughput screening in food safety and research laboratories. The method demonstrates excellent performance characteristics, meeting the typical requirements for regulatory compliance and risk assessment studies.

References

Troubleshooting & Optimization

Improving signal-to-noise ratio for Neosolaniol detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in Neosolaniol (NEO) detection experiments.

Troubleshooting Guide

This section addresses common issues encountered during NEO analysis, offering potential causes and solutions in a question-and-answer format.

Question: Why is the Neosolaniol signal intensity low or absent?

Answer:

Low or no signal for NEO can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

  • Sample-Related Issues:

    • Low Concentration: The NEO concentration in the sample may be below the instrument's limit of detection (LOD). Consider concentrating the sample extract or using a more sensitive instrument.

    • Poor Extraction Recovery: The chosen extraction method may not be efficient for the sample matrix. Optimization of the extraction solvent, pH, and extraction time may be necessary.

    • Analyte Degradation: NEO can be sensitive to factors like pH and temperature. Ensure proper storage conditions and minimize sample processing time.[1] Trichothecenes are generally stable, but degradation can occur under certain conditions.[2]

  • Liquid Chromatography (LC) Issues:

    • Suboptimal Mobile Phase: The mobile phase composition significantly impacts ionization efficiency. For NEO, reversed-phase chromatography with a C18 column is common. Mobile phases typically consist of water and an organic solvent (methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[3]

    • Poor Peak Shape: Broad or tailing peaks result in a lower signal intensity. This can be caused by column degradation, inappropriate mobile phase, or a strong injection solvent.[4]

  • Mass Spectrometry (MS) Issues:

    • Incorrect Instrument Parameters: Suboptimal ion source parameters (e.g., gas flows, temperature, capillary voltage) can lead to inefficient ionization. It is crucial to optimize these parameters specifically for NEO.

    • Inappropriate MRM Transitions: Ensure the correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM) analysis.

Question: What is causing the high background noise in my chromatogram?

Answer:

High background noise can mask the NEO signal and compromise the S/N ratio. Common sources of noise include:

  • Contaminated Solvents or Reagents: Impurities in solvents, water, or additives can significantly increase background noise. Always use high-purity, MS-grade solvents and reagents.[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with NEO ionization, leading to signal suppression or enhancement and increased noise.[6] Implementing a thorough sample cleanup procedure is crucial.

  • Instrument Contamination: The LC-MS system itself can be a source of contamination. Regular cleaning of the ion source is recommended.[7] A "steam cleaning" of the LC/MSD overnight can be an effective way to reduce background levels.[8]

Question: Why are the Neosolaniol peaks tailing or splitting?

Answer:

Asymmetrical peak shapes can negatively impact integration and quantification.

  • Column Issues:

    • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Diluting the sample or reducing the injection volume can resolve this.[4]

    • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to active sites that cause peak tailing. Flushing the column or replacing it may be necessary.

  • Chromatographic Conditions:

    • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. It is best to dissolve the sample in the initial mobile phase whenever possible.[4]

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: What is a reliable extraction method for Neosolaniol from cereal grains?

A common and effective method for extracting trichothecenes, including NEO, from cereals is solvent extraction with an acetonitrile/water mixture.[3][6] A subsequent cleanup step is often necessary to remove interfering matrix components.

Q2: Which cleanup techniques are effective for reducing matrix effects in Neosolaniol analysis?

Solid-Phase Extraction (SPE) and immunoaffinity columns (IACs) are widely used for cleaning up mycotoxin extracts.[2][6] SPE cartridges with various sorbents can remove different types of interferences. IACs offer high selectivity by using antibodies specific to the target mycotoxins. A "dilute and shoot" approach, where the sample extract is simply diluted before injection, can also be a quick and effective way to minimize matrix effects, although it may compromise sensitivity.[2]

Q3: What are the recommended storage conditions for Neosolaniol standards and samples?

Neosolaniol is soluble in methanol (B129727) and DMSO.[9][10] For long-term storage, it is recommended to keep stock solutions at -20°C.[10] To prevent degradation, it is advisable to store solutions in amber vials to protect them from light and to use silanized glass vials to minimize adsorption to the surface.[1] Acidification of water-organic mixtures with formic acid can also help prevent degradation.[1]

Q4: How can I optimize the MS/MS parameters for Neosolaniol detection?

Optimization of MS/MS parameters is critical for achieving the best signal intensity. This is typically done by infusing a standard solution of NEO into the mass spectrometer and systematically adjusting parameters such as collision energy (CE) and fragmentor voltage to find the optimal values for the desired MRM transitions.[11][12]

Data Presentation

Table 1: Recovery and Precision of an LC-IT-MS/MS Method for Neosolaniol in Grain Products [13]

MatrixFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat Flour509510.5
Wheat Flour200928.7
Maize Grits5010212.1
Maize Grits200989.5

Table 2: Optimized LC-MS/MS Parameters for Neosolaniol Detection

ParameterValueReference
LC Column C18[13]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Ionization Mode ESI Positive[14]
Precursor Ion (m/z) 383.2[13]
Product Ion 1 (m/z) 323.1[13]
Product Ion 2 (m/z) 263.1[13]
Collision Energy Analyte-dependent optimization required[11][12]

Experimental Protocols

Protocol 1: Extraction of Neosolaniol from Grain Products [13]

  • Homogenization: Weigh 5 g of the finely ground and homogenized grain sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile/water (84:16, v/v).

  • Shaking: Shake vigorously for 60 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube for the cleanup step.

Protocol 2: Sample Cleanup using a Mixture of Adsorbents [13]

  • Column Preparation: Prepare a cleanup column containing a mixture of neutral alumina, charcoal, and diatomaceous earth.

  • Loading: Apply the supernatant from the extraction step to the column.

  • Elution: Elute the toxins with a suitable solvent mixture.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Cleanup Sample Cleanup (SPE or IAC) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification & Reporting MS_Detection->Quantification

Caption: Experimental workflow for Neosolaniol analysis.

Troubleshooting_Tree cluster_Sample Sample Issues cluster_LC LC Issues cluster_MS MS Issues Start Low Signal-to-Noise Ratio Check_Sample Check Sample Preparation Start->Check_Sample Check_LC Check LC System Start->Check_LC Check_MS Check MS System Start->Check_MS Recovery Poor Recovery? Check_Sample->Recovery Degradation Degradation? Check_Sample->Degradation Matrix Matrix Effects? Check_Sample->Matrix Peak_Shape Poor Peak Shape? Check_LC->Peak_Shape Retention Retention Time Shift? Check_LC->Retention Sensitivity Low Sensitivity? Check_MS->Sensitivity Noise High Background? Check_MS->Noise

Caption: Troubleshooting decision tree for low S/N.

Ribotoxic_Stress_Response NEO Neosolaniol Ribosome Ribosome NEO->Ribosome Binds to MAPK MAPK Activation (p38, JNK, ERK) Ribosome->MAPK Induces Ribotoxic Stress Response Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Leads to

Caption: Simplified Ribotoxic Stress Signaling Pathway for Trichothecenes.

References

Overcoming matrix effects in Neosolaniol quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Neosolaniol.

Frequently Asked Questions (FAQs)

Q1: What is Neosolaniol and in which matrices is it commonly found?

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1][2][3] It is a cytotoxic compound that can contaminate a variety of agricultural commodities, particularly grains like wheat, oats, and maize, as well as processed foods and animal feed.[3] Its presence is a concern for food and feed safety due to its potential toxicity.

Q2: What are matrix effects and how do they affect Neosolaniol quantification?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as Neosolaniol, by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] The complexity of the sample matrix is a major factor influencing the extent of these effects.

Q3: What are the common analytical techniques for Neosolaniol quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the quantification of Neosolaniol.[1][5] This method offers high sensitivity and selectivity, allowing for the detection of low levels of the toxin in complex matrices.

Q4: How can I assess the extent of matrix effects in my Neosolaniol assay?

Matrix effects can be evaluated quantitatively by comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample extract (post-extraction spike).[4] The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides solutions to common problems encountered during Neosolaniol quantification due to matrix effects.

Problem Potential Cause Recommended Solution
Poor recovery of Neosolaniol Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. A common extraction solvent is an acetonitrile/water mixture (e.g., 80/20, v/v).[5] Ensure thorough homogenization of the sample.
Ineffective sample cleanup leading to loss of analyte.Evaluate the efficiency of your cleanup method (e.g., SPE, IAC). Ensure the elution solvent is appropriate for Neosolaniol.
Significant ion suppression or enhancement Co-eluting matrix components interfering with ionization.1. Improve Sample Cleanup: Employ more selective cleanup techniques like immunoaffinity chromatography (IAC) which uses specific antibodies to isolate the analyte.[6] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[5] However, ensure the diluted concentration of Neosolaniol is still above the limit of quantification (LOQ). 3. Optimize Chromatographic Separation: Modify the LC gradient to better separate Neosolaniol from interfering compounds.
4. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.
5. Implement Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting matrix effects. A stable isotope-labeled internal standard (e.g., ¹³C-Neosolaniol) is added to the sample at the beginning of the workflow. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[7][8]
High variability in results between samples Inconsistent matrix effects across different samples of the same type.This is known as the "relative matrix effect." If matrix-matched standards from a single source are used, they may not accurately represent the variability in real samples. In this case, SIDA is the most robust solution.
Low signal-to-noise ratio A combination of low analyte concentration and significant matrix interference.Enhance sample cleanup to reduce background noise. Consider a pre-concentration step after cleanup if sensitivity is an issue. Optimize MS/MS parameters for Neosolaniol detection.

Quantitative Data Summary

The following tables summarize typical recovery rates and matrix effects observed for Neosolaniol and related trichothecenes in various matrices. Please note that these values can vary depending on the specific experimental conditions.

Table 1: Typical Recovery Rates for Neosolaniol and other Trichothecenes

AnalyteMatrixSample CleanupRecovery Rate (%)Reference
NeosolaniolWheatQuEChERS70-120%[9]
T-2 & HT-2 ToxinsCerealsImmunoaffinity Column>90%[10]
Deoxynivalenol (DON)MaizeStable Isotope Dilution Assay (SIDA)97-111%[7][8]
Multiple TrichothecenesAnimal FeedImmunoaffinity Column84.2-117.1%[6]

Table 2: Observed Matrix Effects for Trichothecenes in Cereal Matrices

AnalyteMatrixMatrix EffectReference
Multiple MycotoxinsPasta, Biscuits, Crackers7-14% of analytes showed significant matrix effects with "dilute and shoot"[9]
Multiple MycotoxinsComplex FeedSignal suppression is the main cause for deviation from 100% recovery[11]
Deoxynivalenol (DON)MaizeEfficiently compensated by ¹³C-labelled internal standards[7][8]

Experimental Protocols

1. Generic Sample Preparation and Extraction for Cereals

  • Homogenization: Grind the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

    • Add 20 mL of an acetonitrile/water (80/20, v/v) solution.[5]

    • If using SIDA, add the ¹³C-labeled Neosolaniol internal standard at this stage.

    • Shake vigorously for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

2. Immunoaffinity Chromatography (IAC) Cleanup

  • Column Equilibration: Pass a phosphate-buffered saline (PBS) solution through the IAC column.

  • Sample Loading: Load the filtered extract onto the IAC column. The antibodies in the column will specifically bind to Neosolaniol and other related trichothecenes.

  • Washing: Wash the column with PBS or water to remove unbound matrix components.

  • Elution: Elute the bound toxins with a suitable solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., ACN/Water) Homogenization->Extraction IS_Spike Add ¹³C-Neosolaniol (for SIDA) Extraction->IS_Spike Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration IAC Immunoaffinity Chromatography (IAC) Filtration->IAC SPE Solid Phase Extraction (SPE) Filtration->SPE LC_MSMS LC-MS/MS Quantification IAC->LC_MSMS SPE->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for Neosolaniol quantification.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification (Poor Recovery or High Variability) Assess_ME Assess Matrix Effect (ME) (Post-Extraction Spike) Start->Assess_ME ME_Significant Is ME Significant? Assess_ME->ME_Significant Improve_Cleanup Improve Sample Cleanup (e.g., IAC, SPE) ME_Significant->Improve_Cleanup Yes Revalidate Re-validate Method ME_Significant->Revalidate No Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample Matrix_Matched Use Matrix-Matched Standards Dilute_Sample->Matrix_Matched Use_SIDA Implement Stable Isotope Dilution Analysis (SIDA) Matrix_Matched->Use_SIDA Use_SIDA->Revalidate End Accurate Quantification Revalidate->End

Caption: Troubleshooting guide for matrix effects in Neosolaniol analysis.

References

Stability and storage conditions for Neosolaniol standard.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Neosolaniol analytical standards. It is intended for researchers, scientists, and professionals in drug development who utilize Neosolaniol in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the Neosolaniol standard?

For long-term stability, it is recommended to store the Neosolaniol standard at -20°C.[1][2] For shorter periods and routine use, storage at 4°C to 8°C is acceptable.[3][4] The standard should always be stored in its original chemically-treated amber glass vial to protect it from light.[3] It is also crucial to avoid exposure to heat, sparks, extreme temperatures, and direct sunlight.[5]

Q2: In what solvents is Neosolaniol soluble and which is best for creating stock solutions?

Neosolaniol is soluble in acetonitrile (B52724), methanol, and DMSO.[1][3][4] Acetonitrile is a commonly used solvent for commercially available Neosolaniol solutions and is recommended for preparing standard stock solutions.[3][5][6] A study on similar trichothecene (B1219388) mycotoxins found that acetonitrile was the most suitable solvent for long-term storage.[7]

Q3: How should I handle the Neosolaniol standard upon receiving it?

Upon receipt, immediately inspect the packaging for any damage. The standard should be stored at the recommended temperature as soon as possible. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which could affect the concentration.

Q4: What is the expected shelf-life of the Neosolaniol standard?

The shelf-life of a Neosolaniol standard is limited and the expiration date will be provided on the label by the manufacturer.[2] Adherence to the recommended storage and handling conditions is critical to achieving the stated shelf-life.

Q5: Are there any known incompatibilities for Neosolaniol?

Yes, Neosolaniol standards should not be exposed to strong acids, bases, oxidizing agents, and alkali metals, as these can cause degradation.[5]

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my chromatogram.

  • Possible Cause 1: Degradation of the Neosolaniol Standard.

    • Troubleshooting Steps:

      • Verify the expiration date of the standard.

      • Confirm that the standard has been stored under the recommended conditions (-20°C for long-term, protected from light).

      • Review the solvents and reagents used in your sample preparation to ensure they are free from contaminants and compatible with Neosolaniol.

      • Consider that trichothecenes can undergo de-acylation or de-epoxidation, which would result in the appearance of new peaks in your analysis.[8]

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a solvent blank to check for contamination in your mobile phase or system.

      • Prepare a fresh dilution of your Neosolaniol standard in a clean, amber vial with fresh, high-purity solvent.

      • Ensure all glassware and equipment are scrupulously clean.

Problem: My calibration curve has poor linearity or is not reproducible.

  • Possible Cause 1: Inaccurate Standard Concentration.

    • Troubleshooting Steps:

      • This could be due to solvent evaporation or degradation of the standard. Prepare a fresh set of calibration standards from your stock solution.

      • If you have a new, unopened vial of the standard, prepare a parallel set of calibrators to compare performance.

      • Ensure that the cap of the vial is promptly and tightly replaced after each use to prevent solvent evaporation.[3]

  • Possible Cause 2: Adsorption to Surfaces.

    • Troubleshooting Steps:

      • Use silanized glass vials for your dilutions to minimize adsorption of the analyte to the glass surface.

      • Ensure that all materials coming into contact with the standard solution are inert.

Stability Data

While specific quantitative long-term stability data for Neosolaniol is limited, the following table summarizes the stability of closely related trichothecene mycotoxins, which can serve as a useful reference.

MycotoxinSolventTemperatureDurationStability Outcome
T-2 toxin, HT-2 toxinAcetonitrile25°C24 monthsNo significant decomposition
Deoxynivalenol (B1670258) (DON), Nivalenol (B191977) (NIV)Acetonitrile25°C24 monthsNo significant decomposition
T-2 toxin, HT-2 toxinEthyl Acetate25°C24 monthsStable
Deoxynivalenol (DON), Nivalenol (NIV)Ethyl Acetate4°C24 monthsSignificant decomposition observed
Deoxynivalenol (DON), Nivalenol (NIV)Ethyl Acetate25°C12 monthsSignificant decomposition observed

Data adapted from a study on the stability of trichothecene mycotoxins.[7]

Experimental Protocols

Protocol: General Stability Assessment of Neosolaniol Standard

This protocol outlines a general procedure to assess the stability of a Neosolaniol standard under different conditions.

  • Materials:

    • Neosolaniol analytical standard (solid or in solution).

    • High-purity solvent (e.g., acetonitrile, HPLC grade).

    • Calibrated analytical balance.

    • Volumetric flasks (Class A).

    • Chemically-treated amber glass vials with PTFE-lined caps.[3]

    • HPLC or LC-MS/MS system.

    • Temperature and humidity-controlled storage chambers.

  • Procedure:

    • Preparation of Stock Solution:

      • If starting with a solid standard, accurately weigh a sufficient amount and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).

      • If using a pre-made solution, this will serve as your stock.

    • Initial Analysis (Time Zero):

      • Prepare a set of calibration standards by diluting the stock solution.

      • Analyze these standards using a validated chromatographic method (e.g., HPLC-UV or LC-MS/MS) to establish the initial concentration and purity profile. This is your baseline (T=0) data.

    • Sample Aliquoting and Storage:

      • Aliquot the stock solution into multiple amber glass vials.

      • Place sets of these vials in different storage conditions to be tested (e.g., -20°C, 4°C, 25°C, and a condition with light exposure).

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove one vial from each storage condition.

      • Allow the vial to equilibrate to room temperature.

      • Analyze the sample using the same chromatographic method as the initial analysis.

    • Data Evaluation:

      • Compare the concentration and purity of the stored samples to the T=0 data.

      • Calculate the percentage of degradation. A significant change is often defined as a failure to meet the specification (e.g., >5% degradation).

      • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Neosolaniol_Troubleshooting cluster_resolution start Start: Experimental Issue (e.g., poor linearity, extra peaks) check_storage 1. Verify Storage Conditions (-20°C, protected from light) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_expiry 2. Check Expiration Date storage_ok->check_expiry Yes correct_storage Action: Correct Storage & Re-evaluate storage_ok->correct_storage No expiry_ok Is Standard Within Date? check_expiry->expiry_ok prepare_fresh 3. Prepare Fresh Dilutions (use clean vials & fresh solvent) expiry_ok->prepare_fresh Yes discard_standard Action: Discard Expired Standard expiry_ok->discard_standard No run_blank 4. Analyze Solvent Blank prepare_fresh->run_blank issue_persists Issue Persists? issue_resolved Conclusion: Issue Resolved (e.g., bad dilution, old standard) blank_clean Is Blank Clean? run_blank->blank_clean new_standard 5. Test with a New Standard Lot (if available) blank_clean->new_standard Yes contamination_issue Conclusion: Likely Contamination in Solvent/System blank_clean->contamination_issue No new_standard->issue_persists standard_issue Conclusion: Standard Degradation Likely issue_persists->standard_issue No, new standard is fine system_issue Conclusion: Likely an Issue with the Analytical System or Method issue_persists->system_issue Yes, with new standard correct_storage->start discard_standard->start contamination_issue->start

Caption: Troubleshooting workflow for identifying issues with Neosolaniol standards.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Neosolaniol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of Neosolaniol in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Step-by-Step Solutions for Poor Peak Shape

Poor peak shape, often characterized by tailing, fronting, or broadening, can significantly impact the accuracy and precision of Neosolaniol quantification. This guide provides a systematic approach to identify and resolve the root cause of the issue.

My Neosolaniol peak is tailing. What should I do?

Peak tailing is the most common peak shape problem and can arise from several factors. Follow these steps to diagnose and fix the issue:

Step 1: Evaluate the Mobile Phase

The mobile phase composition is critical for achieving good peak symmetry.

  • pH Adjustment: Neosolaniol, a trichothecene (B1219388) mycotoxin, has polar functional groups. Secondary interactions between the analyte and the stationary phase can cause tailing.[1][2] Operating at a lower pH (around 2.5-3.0) can suppress the ionization of residual silanol (B1196071) groups on the silica-based column packing, minimizing these secondary interactions.[1][2][3]

  • Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically >20 mM) to maintain a consistent pH throughout the analysis.[3]

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase affect peak shape. For mycotoxin analysis, mobile phases often consist of acetonitrile/water or methanol (B129727)/water gradients, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for mass spectrometry detection.[4]

Step 2: Assess the HPLC Column

The column is the heart of the separation, and its condition is paramount for good chromatography.

  • Column Age and Contamination: Over time, columns can become contaminated with sample matrix components or lose their stationary phase integrity.[1] If the column has been used extensively, consider flushing it with a strong solvent or replacing it.

  • Column Chemistry: For the analysis of mycotoxins like Neosolaniol, C18 columns are commonly used.[5][6] Using an end-capped C18 column can significantly reduce peak tailing by shielding the residual silanol groups.[2] Modern "Type B" silica (B1680970) columns with reduced free silanol content are also recommended.[1]

  • Void Formation: A void at the column inlet can cause peak distortion.[1] This can happen due to pressure shocks or improper packing. Reversing and flushing the column (if permitted by the manufacturer) might resolve the issue temporarily, but column replacement is often necessary.

Step 3: Review Sample Preparation and Injection

The way the sample is prepared and introduced into the system can have a significant impact on peak shape.

  • Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase.[7] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[7]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[2] Try diluting the sample and re-injecting.

  • Sample Cleanup: Complex matrices can introduce interferences that affect peak shape. Employing a sample cleanup procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove these interferences.[8][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular sample preparation approach for mycotoxin analysis in various matrices.[4]

Step 4: Check the HPLC System

Instrumental issues can also contribute to poor peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Ensure that all connections are made with the appropriate fittings and tubing.

  • Detector Settings: An incorrect detector time constant or sampling rate can distort the peak shape. Consult your detector's manual for optimal settings.

  • Leaks: Check for any leaks in the system, as they can cause pressure fluctuations and affect peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC?

An ideal chromatographic peak should be symmetrical and have a Gaussian shape. The asymmetry factor (As) or tailing factor (Tf) is used to quantify peak shape, with a value of 1.0 indicating a perfectly symmetrical peak. In practice, values between 0.9 and 1.2 are generally considered acceptable.

Q2: Can the mobile phase pH really make a big difference for Neosolaniol peak shape?

Yes. Neosolaniol possesses hydroxyl groups that can interact with free silanol groups on the surface of silica-based columns. At a neutral pH, these silanol groups can be ionized and interact with the polar parts of the Neosolaniol molecule, causing peak tailing.[1][2] By lowering the mobile phase pH to around 3, the silanol groups are protonated and less likely to cause these secondary interactions, resulting in a more symmetrical peak.[2][3]

Q3: I'm using a C18 column, but my Neosolaniol peak is still tailing. What else can I do?

Not all C18 columns are the same. Check if your column is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small molecule to make them inert.[2] If your column is not end-capped, switching to one that is can significantly improve the peak shape for polar analytes like Neosolaniol. Also, consider the age and usage of your column; it might be time for a replacement.

Q4: What are some common sample preparation techniques to improve Neosolaniol peak shape?

Effective sample preparation is crucial for removing matrix components that can interfere with the chromatography. For mycotoxins like Neosolaniol, common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[9] C18 cartridges are often used for this purpose.[5]

  • Liquid-Liquid Extraction (LLE): This technique can be used to partition Neosolaniol from the sample matrix into an immiscible solvent.[8]

  • QuEChERS: This method is widely used for multi-residue analysis of mycotoxins in food and agricultural products.[4]

Q5: Could my issue be related to the sample solvent?

Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to spread on the column before the gradient starts, leading to a broad and distorted peak.[7] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

Data Presentation

Table 1: Typical HPLC Parameters for Mycotoxin Analysis (Adaptable for Neosolaniol)

ParameterTypical SettingRationale
Column C18 (end-capped), 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeProvides good retention and separation for moderately polar compounds like Neosolaniol. End-capping minimizes peak tailing.
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium FormateAcidic modifier improves peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Gradient Optimized based on separation needs, typically starting with a low percentage of BAllows for the elution of a wide range of analytes with varying polarities.
Flow Rate 0.2 - 1.0 mL/minAdjusted based on column dimensions and desired analysis time.
Column Temperature 30 - 40 °CImproves efficiency and reduces viscosity, but should be kept consistent.
Injection Volume 1 - 20 µLShould be minimized to prevent column overload.
Detector Mass Spectrometer (MS/MS) or UV-Vis (Diode Array)MS/MS provides high sensitivity and selectivity.

Experimental Protocols

Protocol 1: Column Flushing Procedure

If column contamination is suspected, a thorough flushing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Flush with the following solvents in order, for at least 30 minutes each at a low flow rate (e.g., 0.5 mL/min):

    • Mobile phase without buffer salts (e.g., water/organic solvent)

    • 100% Water (HPLC grade)

    • 100% Isopropanol

    • 100% Hexane (if compatible with your system and column)

    • 100% Isopropanol

    • 100% Water (HPLC grade)

    • Re-equilibrate with your initial mobile phase conditions.

  • Reconnect the column to the detector and allow the baseline to stabilize.

Protocol 2: Basic Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol that can be adapted for Neosolaniol extraction from a liquid sample.

  • Condition the C18 SPE cartridge:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge. Do not let the cartridge run dry.

  • Load the sample:

    • Slowly pass the pre-treated sample through the cartridge.

  • Wash the cartridge:

    • Pass 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte:

    • Pass 5 mL of a strong solvent (e.g., methanol or acetonitrile) to elute Neosolaniol.

  • Evaporate and reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

Visualizations

Troubleshooting_Workflow cluster_mp Mobile Phase Checks cluster_col Column Checks cluster_sp Sample Prep Checks cluster_sys System Checks start Poor Neosolaniol Peak Shape mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase Start Here column Step 2: Assess HPLC Column mobile_phase->column If problem persists ph Adjust pH (e.g., to ~3) mobile_phase->ph buffer Check Buffer Strength mobile_phase->buffer composition Optimize Organic Content mobile_phase->composition sample_prep Step 3: Review Sample Prep column->sample_prep If problem persists age Check Age & Contamination column->age chemistry Use End-capped C18 column->chemistry void_check Inspect for Voids column->void_check system Step 4: Check HPLC System sample_prep->system If problem persists solvent Match Sample Solvent sample_prep->solvent overload Dilute Sample sample_prep->overload cleanup Improve Cleanup (SPE, LLE) sample_prep->cleanup extra_col Minimize Extra- Column Volume system->extra_col detector Check Detector Settings system->detector leaks Check for Leaks system->leaks solution Good Peak Shape ph->solution Issue Resolved buffer->solution Issue Resolved composition->solution Issue Resolved age->solution Issue Resolved chemistry->solution Issue Resolved void_check->solution Issue Resolved solvent->solution Issue Resolved overload->solution Issue Resolved cleanup->solution Issue Resolved extra_col->solution Issue Resolved detector->solution Issue Resolved leaks->solution Issue Resolved

Caption: Troubleshooting workflow for poor Neosolaniol peak shape.

Logical_Relationships peak_tailing Peak Tailing (Asymmetry) cause1 Secondary Interactions (Silanol Activity) peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Extra-Column Effects peak_tailing->cause3 cause4 Poor Sample Preparation peak_tailing->cause4 solution1a Lower Mobile Phase pH (e.g., pH 3) cause1->solution1a solution1b Use End-capped Column cause1->solution1b solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Optimize Tubing and Connections cause3->solution3 solution4 Implement Sample Cleanup (SPE, QuEChERS) cause4->solution4

Caption: Causes and solutions for Neosolaniol peak tailing.

References

Technical Support Center: Enhancing Neosolaniol Extraction Efficiency from Grain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the extraction efficiency of Neosolaniol (NEO) from various grain matrices.

Section 1: Troubleshooting Guides

This section addresses common challenges encountered during the extraction and analysis of Neosolaniol.

Issue 1: Low Recovery of Neosolaniol

Symptom: The quantified amount of Neosolaniol in the final extract is significantly lower than expected.

Possible Causes and Solutions:

  • Inefficient Cell Wall Disruption: The tough outer layers of grain kernels can hinder solvent penetration.

    • Solution: Ensure the grain is finely ground to a consistent particle size. Pre-treating the sample by freeze-drying can also improve cell wall rupture.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for Neosolaniol.

    • Solution: Neosolaniol is a moderately polar mycotoxin. Acetonitrile/water mixtures (typically 80:20 or 84:16 v/v) are commonly and effectively used.[1][2][3] If recovery is low, consider adjusting the water content or exploring other polar solvents like methanol (B129727).[4][5]

  • Insufficient Extraction Time or Agitation: The solvent may not have had enough time or contact with the sample to efficiently extract the analyte.

    • Solution: Increase the extraction time and ensure vigorous and consistent agitation (e.g., shaking or vortexing) to maximize solvent-sample interaction. For conventional methods, shaking for 60 to 90 minutes is often recommended.[2]

  • Analyte Loss During Cleanup: Neosolaniol may be lost during the solid-phase extraction (SPE) or other cleanup steps.

    • Solution: Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Use a validated elution solvent and volume to ensure complete recovery of Neosolaniol from the sorbent.[6][7][8] Polymeric sorbents have been shown to be effective for retaining a broad range of mycotoxins.[6]

  • Analyte Degradation: Neosolaniol may degrade due to exposure to high temperatures or extreme pH during extraction.

    • Solution: Avoid high temperatures during extraction and solvent evaporation steps. Maintain a neutral or slightly acidic pH during the extraction process.[9][10] Store extracts at low temperatures (4°C for short-term, -20°C for long-term) and in the dark to prevent degradation.[4][11][12]

Logical Relationship Diagram for Troubleshooting Low Extraction Yield

Low_Recovery_Troubleshooting start Low Neosolaniol Recovery check_grinding Is grain finely and uniformly ground? start->check_grinding grind_sample Action: Grind sample to a fine, consistent powder. check_grinding->grind_sample No check_solvent Is the extraction solvent optimal? (e.g., Acetonitrile/Water 84:16) check_grinding->check_solvent Yes grind_sample->check_solvent adjust_solvent Action: Adjust solvent polarity or change solvent. check_solvent->adjust_solvent No check_extraction_params Are extraction time and agitation sufficient? check_solvent->check_extraction_params Yes adjust_solvent->check_extraction_params optimize_extraction Action: Increase extraction time and/or agitation intensity. check_extraction_params->optimize_extraction No check_cleanup Is the SPE cleanup procedure optimized? check_extraction_params->check_cleanup Yes optimize_extraction->check_cleanup optimize_cleanup Action: Verify SPE conditioning, loading, and elution steps. Consider a different sorbent. check_cleanup->optimize_cleanup No check_stability Could analyte degradation be an issue? (High temp, extreme pH) check_cleanup->check_stability Yes optimize_cleanup->check_stability control_conditions Action: Control temperature and pH. Store extracts properly. check_stability->control_conditions Yes end_node Improved Recovery check_stability->end_node No control_conditions->end_node

Caption: A flowchart for systematically troubleshooting low Neosolaniol recovery.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Symptom: Inconsistent and inaccurate quantification of Neosolaniol due to signal suppression or enhancement by co-eluting matrix components.

Possible Causes and Solutions:

  • Insufficient Sample Cleanup: The presence of endogenous compounds from the grain matrix (e.g., lipids, carbohydrates) can interfere with the ionization of Neosolaniol.[6]

    • Solution: Employ a more effective cleanup strategy. Mixed-mode solid-phase extraction (SPE) can provide cleaner extracts compared to standard reversed-phase SPE.[4] Immunoaffinity columns, though more expensive, offer high selectivity for trichothecenes.[1]

  • Suboptimal Chromatographic Separation: Neosolaniol may co-elute with matrix components, leading to ion suppression.

    • Solution: Optimize the liquid chromatography (LC) method. Adjust the mobile phase composition, gradient profile, and column chemistry to achieve better separation between Neosolaniol and interfering compounds.[1]

  • Inappropriate Ionization Source Settings: The settings on the mass spectrometer may not be optimal for Neosolaniol in the presence of the sample matrix.

    • Solution: Perform matrix-matched calibration or use a stable isotope-labeled internal standard for Neosolaniol to compensate for matrix effects.[9] Re-optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) using a post-column infusion of a Neosolaniol standard while injecting a blank matrix extract to identify regions of ion suppression.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for Neosolaniol extraction from grain? A1: The most widely used method is solvent extraction with an acetonitrile/water mixture (typically in ratios of 80:20 or 84:16, v/v), followed by a cleanup step, often using solid-phase extraction (SPE) cartridges, before analysis by LC-MS/MS.[1][2][3]

Q2: Are there more efficient, modern extraction techniques available? A2: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer significant advantages over conventional methods, including reduced extraction time, lower solvent consumption, and potentially higher yields.[13][14][15]

Q3: How do I choose the best extraction method for my research? A3: The choice of extraction method depends on several factors, including the desired extraction efficiency, sample throughput, available equipment, and cost considerations. Conventional solvent extraction is simple and does not require specialized equipment. UAE and MAE are faster and often more efficient but require specific instrumentation. SFE is a "green" technique that uses supercritical CO2, avoiding organic solvents, but involves high-pressure equipment.[13][14][16]

Diagram of Factors Influencing Extraction Method Choice

G cluster_factors Influencing Factors cluster_methods Extraction Techniques main Choice of Extraction Method for Neosolaniol Key Considerations factors Extraction Efficiency & Yield Sample Throughput Solvent Consumption & 'Green' Chemistry Cost (Equipment & Consumables) Analyte Stability methods Conventional Solvent Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE) factors:f0->methods:f0 Moderate factors:f0->methods:f1 High factors:f0->methods:f2 Very High factors:f0->methods:f3 High factors:f1->methods:f0 Low to Moderate factors:f1->methods:f1 High factors:f1->methods:f2 High factors:f1->methods:f3 Low factors:f2->methods:f0 High factors:f2->methods:f1 Low to Moderate factors:f2->methods:f2 Low to Moderate factors:f2->methods:f3 Very Low (CO2 is recycled) factors:f3->methods:f0 Low factors:f3->methods:f1 Moderate factors:f3->methods:f2 Moderate factors:f3->methods:f3 High factors:f4->methods:f0 Good factors:f4->methods:f1 Good (low temp) factors:f4->methods:f2 Risk of degradation at high power factors:f4->methods:f3 Excellent (low temp)

Caption: Key factors to consider when selecting a Neosolaniol extraction method.

Q4: What are the best storage conditions for Neosolaniol standards and extracts? A4: Neosolaniol is soluble in methanol and DMSO.[4][5] For long-term storage, it is recommended to keep standard solutions and extracts at -20°C in the dark to prevent degradation.[4] For short-term storage, 4°C is acceptable. Repeated freeze-thaw cycles should be avoided.

Section 3: Data Presentation

The following tables summarize comparative data on different extraction methods. While direct comparisons for Neosolaniol are limited, data from related compounds and mycotoxins provide a strong indication of the relative performance of these techniques.

Table 1: Comparison of Recovery Rates for Trichothecenes using Acetonitrile/Water Extraction with SPE Cleanup

MycotoxinAverage Recovery (%)Relative Standard Deviation (%)
Neosolaniol 65 - 104Not specified in this range
T-2 Toxin65 - 10420.0 (in oats)
HT-2 Toxin65 - 104Not specified in this range
Deoxynivalenol (DON)65 - 1042.67 (in wheat)
Source: Based on data for 12 type A and B trichothecenes in various cereal matrices.[2][3]

Table 2: General Comparison of Advanced Extraction Techniques for Bioactive Compounds

Extraction MethodTypical Extraction TimeTypical YieldSolvent ConsumptionTemperature Range
Conventional (Soxhlet) 4-24 hoursGoodHighHigh
Ultrasound-Assisted (UAE) 10-60 minutesHighLow to ModerateLow to Moderate
Microwave-Assisted (MAE) 5-30 minutesVery HighLow to ModerateModerate to High
Supercritical Fluid (SFE) 30-120 minutesHighVery Low (CO2)Low
Source: Synthesized from multiple comparative studies on plant-based bioactive compounds.[13][14][15][16]

Section 4: Experimental Protocols

General Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Grain Sample grind Grinding sample->grind weigh Weighing grind->weigh extraction Solvent Addition & Extraction (Conventional, UAE, MAE, or SFE) weigh->extraction filtration Filtration / Centrifugation extraction->filtration cleanup Solid-Phase Extraction (SPE) filtration->cleanup evaporation Solvent Evaporation cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Processing & Quantification analysis->quantification

Caption: A general workflow for the extraction and analysis of Neosolaniol from grain.

Protocol 1: Conventional Solvent Extraction

  • Sample Preparation: Grind grain samples to a fine powder (e.g., to pass a 1 mm sieve).

  • Extraction:

    • Weigh 5-25 g of the ground sample into a flask.[2]

    • Add an acetonitrile/water (80:20, v/v) solution at a solvent-to-sample ratio of 4:1 or 5:1 (e.g., 100 mL for 25 g of sample).[2]

    • Shake vigorously for 60-90 minutes at room temperature.[2]

  • Filtration: Filter the extract through a fluted filter paper.

  • Cleanup (Solid-Phase Extraction):

    • Use a mycotoxin-specific or polymeric SPE column.

    • Condition the column according to the manufacturer's instructions.

    • Load a specific volume of the filtered extract onto the column.

    • Wash the column to remove interferences.

    • Elute Neosolaniol with an appropriate solvent (e.g., methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable volume of injection solvent (e.g., methanol/water, 50:50, v/v).

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Extraction:

    • Weigh 5 g of the ground sample into a beaker.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a frequency of 20-40 kHz for 10-30 minutes at a controlled temperature (e.g., 25-40°C).[15][16]

  • Post-Extraction: Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes).

  • Cleanup and Final Preparation: Follow steps 4 and 5 from Protocol 1, using the supernatant from the centrifugation step.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Extraction:

    • Weigh 1-2 g of the ground sample into a microwave extraction vessel.

    • Add 20 mL of ethanol (B145695)/water (e.g., 80:20, v/v).

    • Place the vessel in the microwave extractor.

    • Apply microwave power (e.g., 500 W) and heat to a set temperature (e.g., 70-110°C) for a short duration (e.g., 5-20 minutes).[15]

  • Post-Extraction: Allow the vessel to cool, then filter or centrifuge the extract.

  • Cleanup and Final Preparation: Follow steps 4 and 5 from Protocol 1.

Protocol 4: Supercritical Fluid Extraction (SFE)

  • Sample Preparation: Prepare the sample as described in Protocol 1. The sample must be thoroughly dried to prevent ice formation.

  • Extraction:

    • Load the ground sample into the SFE extraction vessel.

    • Set the extraction parameters:

      • Pressure: 200-400 bar

      • Temperature: 40-60°C

      • CO2 Flow Rate: 2-4 L/min

      • Co-solvent: Add a small percentage (e.g., 5-10%) of a polar modifier like ethanol or methanol to the supercritical CO2 to enhance the extraction of moderately polar Neosolaniol.

    • Perform the extraction for 30-90 minutes.

  • Collection: The extracted Neosolaniol is collected in a separator by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving the analyte behind.

  • Final Preparation: Dissolve the collected extract in a suitable solvent for cleanup (if necessary) and analysis as described in Protocol 1.

Disclaimer: These protocols provide a general guideline. It is crucial to optimize the parameters for your specific grain matrix and analytical instrumentation. Always validate your method to ensure accuracy and precision.

References

Limit of detection (LOD) and quantification (LOQ) for Neosolaniol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the detection and quantification of Neosolaniol, a type A trichothecene (B1219388) mycotoxin. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Neosolaniol

The ability to detect and quantify Neosolaniol at low levels is critical for food safety and toxicology studies. The LOD and LOQ are key performance characteristics of any analytical method. Below is a summary of reported LOD and LOQ values for Neosolaniol in various matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
AppleUPLC-MS/MS2 - 55 - 10[cite: ]
White RiceLC-MS/MS0.862.61[1]
FeedLC-MS/MSNot Specified0.7 - 60.6 (Decision Limit Range for multiple mycotoxins)

Experimental Protocols

A detailed methodology is crucial for replicating experimental results. Below is a representative protocol for the analysis of Neosolaniol in cereals using LC-MS/MS.

Objective: To extract and quantify Neosolaniol from cereal samples.

Materials:

  • Cereal sample

  • Acetonitrile (ACN)

  • Water, LC-MS grade

  • Formic acid (FA)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Neosolaniol analytical standard

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Grind the cereal sample to a fine powder.

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 20 mL of extraction solvent (acetonitrile:water, 84:16, v/v with 1% formic acid).

    • Vortex vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

    • LC Conditions:

      • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution program.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40 °C.

    • MS/MS Conditions:

      • Ionization mode: Electrospray Ionization (ESI) in positive mode.

      • Monitor the appropriate precursor and product ion transitions for Neosolaniol.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking blank cereal extract with known concentrations of Neosolaniol standard.

    • Construct a calibration curve and determine the concentration of Neosolaniol in the sample.

Signaling Pathway

Neosolaniol, like other trichothecenes, can induce a "ribotoxic stress response" by binding to the ribosome, inhibiting protein synthesis, and activating downstream stress-activated protein kinases (SAPKs), such as the mitogen-activated protein kinases (MAPKs).

Neosolaniol_Signaling_Pathway Neosolaniol Neosolaniol Ribosome Ribosome (Peptidyl Transferase Center) Neosolaniol->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAPKKK MAPKKK (e.g., MEKK1, ASK1) RSR->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates CellularEffects Cellular Effects (Inflammation, Apoptosis) TranscriptionFactors->CellularEffects Leads to

Caption: Neosolaniol-induced ribotoxic stress signaling cascade.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

  • Q1: What are the typical challenges in analyzing Neosolaniol?

    • A1: Common challenges include achieving low detection limits, managing matrix effects from complex samples (like cereals and feed), and ensuring accurate quantification due to the lack of certified reference materials for all matrices.

  • Q2: Why is a clean-up step necessary in the experimental protocol?

    • A2: The clean-up step, using sorbents like PSA and C18, is crucial for removing matrix components such as fatty acids, sugars, and pigments that can interfere with the LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate results.

  • Q3: What is the purpose of using matrix-matched calibration standards?

    • A3: Matrix-matched calibration standards are used to compensate for matrix effects. By preparing the calibration standards in a blank matrix extract that is identical to the sample matrix, the influence of co-eluting matrix components on the ionization of the analyte can be accounted for, leading to more accurate quantification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal for Neosolaniol 1. Inefficient extraction.2. Analyte degradation.3. Instrument sensitivity issues.1. Optimize the extraction solvent and procedure. Ensure thorough vortexing.2. Check the pH and temperature during sample preparation. Prepare fresh standards.3. Check MS/MS tuning and source parameters. Clean the ion source.
High background noise in chromatogram 1. Contaminated solvent or reagents.2. Inadequate sample clean-up.3. Contamination of the LC-MS/MS system.1. Use high-purity (LC-MS grade) solvents and reagents.2. Optimize the dSPE clean-up step; consider using different sorbents.3. Flush the LC system and clean the MS ion source.
Poor peak shape (tailing or fronting) 1. Column degradation or contamination.2. Incompatible mobile phase or sample solvent.3. Injection of a large volume of a strong solvent.1. Replace the analytical column or use a guard column.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Reduce the injection volume or dilute the sample in the initial mobile phase.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate.2. Column temperature variations.3. Column equilibration issues.1. Check the LC pump for leaks and ensure proper solvent mixing.2. Use a column oven to maintain a stable temperature.3. Ensure the column is adequately equilibrated before each injection.

References

Technical Support Center: Analysis of Neosolaniol by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression when analyzing Neosolaniol using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Neosolaniol analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Neosolaniol, is reduced by the presence of co-eluting matrix components.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Neosolaniol in complex samples such as food, feed, and biological matrices.[2] The matrix components compete with Neosolaniol for ionization in the ESI source, resulting in a lower signal intensity than expected.[1]

Q2: How can I identify if ion suppression is affecting my Neosolaniol analysis?

A2: A common method to assess ion suppression is the post-extraction spike method.[1][2] This involves comparing the signal intensity of Neosolaniol in a clean solvent to its signal intensity when spiked into a blank sample extract that has undergone the entire sample preparation procedure. A lower signal in the sample extract indicates the presence of ion suppression. Another qualitative method is the post-column infusion technique, where a constant flow of Neosolaniol solution is introduced into the LC eluent after the analytical column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.

Q3: What are the primary causes of ion suppression in ESI-MS analysis of Neosolaniol?

A3: Ion suppression in the analysis of Neosolaniol, a type of trichothecene (B1219388) mycotoxin, is often caused by co-eluting matrix components from the sample. These can include salts, phospholipids, fatty acids, and other endogenous or exogenous compounds present in the sample matrix.[1][3] The competition for charge in the ESI droplet is a major factor. Additionally, changes in the physical properties of the droplet, such as surface tension and viscosity, due to matrix components can hinder the efficient ionization of Neosolaniol.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and mitigate ion suppression issues during Neosolaniol analysis.

Problem: Low or inconsistent signal intensity for Neosolaniol.

This is a common indicator of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Ion_Suppression start Start: Low/Inconsistent Neosolaniol Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep optimize_chromatography Optimize Chromatographic Separation check_sample_prep->optimize_chromatography If suppression persists spe Solid Phase Extraction (SPE) check_sample_prep->spe Effective Cleanup? lle Liquid-Liquid Extraction (LLE) check_sample_prep->lle Effective Cleanup? quechers QuEChERS check_sample_prep->quechers Effective Cleanup? evaluate_ionization Evaluate Ionization Source & Parameters optimize_chromatography->evaluate_ionization If suppression persists gradient Modify Gradient Profile optimize_chromatography->gradient column Change Column Chemistry/ Dimensions optimize_chromatography->column implement_correction Implement Correction Strategy evaluate_ionization->implement_correction If suppression persists apci Consider APCI evaluate_ionization->apci params Optimize ESI Parameters (e.g., gas flow, temp.) evaluate_ionization->params matrix_matched Matrix-Matched Calibration implement_correction->matrix_matched sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) implement_correction->sil_is spe->optimize_chromatography lle->optimize_chromatography quechers->optimize_chromatography gradient->evaluate_ionization column->evaluate_ionization apci->implement_correction params->implement_correction end Resolved: Accurate Neosolaniol Quantification matrix_matched->end sil_is->end

Caption: Troubleshooting workflow for addressing ion suppression in Neosolaniol ESI-MS analysis.

Solution 1: Enhance Sample Preparation

Effective sample cleanup is the first and most critical step in reducing matrix effects.[4][5] The goal is to remove interfering compounds while efficiently recovering Neosolaniol.

SPE is a highly effective technique for cleaning up complex samples.[6][7]

  • Sample Extraction: Extract the homogenized sample with an appropriate solvent mixture, such as acetonitrile/water (84:16, v/v).

  • SPE Cartridge Selection: Choose a sorbent that retains the matrix components while allowing Neosolaniol to pass through, or vice versa. For trichothecenes, polymeric sorbents are often effective.[7]

  • Conditioning: Condition the SPE cartridge with the elution solvent followed by the loading solvent.

  • Loading: Load the sample extract onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences.

  • Elution: Elute Neosolaniol with a stronger solvent.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow start Start: Sample Extract condition 1. Condition SPE Cartridge start->condition load 2. Load Sample Extract condition->load wash 3. Wash to Remove Interferences load->wash elute 4. Elute Neosolaniol wash->elute reconstitute 5. Evaporate & Reconstitute elute->reconstitute end End: Clean Sample for LC-MS/MS Analysis reconstitute->end

References

Technical Support Center: Optimal Separation of Neosolaniol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal column selection and troubleshooting for the chromatographic separation of Neosolaniol.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended HPLC column for Neosolaniol separation?

A1: The most frequently cited and recommended column for the separation of Neosolaniol, and other trichothecene (B1219388) mycotoxins, is a C18 reversed-phase column .[1][2][3] These columns provide a good balance of hydrophobicity for retaining Neosolaniol while allowing for efficient elution with common mobile phases.

Q2: Are there alternative column chemistries I can use for Neosolaniol analysis?

A2: Yes, while C18 is the workhorse, other reversed-phase chemistries can offer different selectivity, which may be advantageous for complex matrices or for resolving Neosolaniol from isomers or other co-eluting mycotoxins. Alternatives include C8 and Phenyl-Hexyl columns. C8 columns are less retentive than C18 and may be suitable for faster analyses if resolution is sufficient. Phenyl-Hexyl columns provide alternative selectivity due to π-π interactions with the phenyl rings of analytes and can be particularly useful for separating aromatic or closely related compounds.

Q3: What are the typical mobile phases used for Neosolaniol separation?

A3: The most common mobile phases for Neosolaniol separation are mixtures of water and an organic solvent , typically acetonitrile (B52724) or methanol (B129727).[1][2] To improve peak shape and ionization efficiency for mass spectrometry detection, additives such as formic acid , acetic acid , or ammonium (B1175870) formate (B1220265)/acetate are often included in the mobile phase.[4][5][6]

Q4: What detection method is most suitable for Neosolaniol analysis?

A4: Tandem mass spectrometry (MS/MS) is the preferred detection method for Neosolaniol due to its high sensitivity and selectivity, which is crucial for detecting low concentrations in complex sample matrices.[1][7][8]

Column Selection Guide

Choosing the optimal column is critical for achieving accurate and reproducible separation of Neosolaniol. Below is a comparison of commonly used reversed-phase columns.

Column ChemistryParticle Size (µm)Pore Size (Å)Key Characteristics & Best Use Cases
C18 (Octadecylsilane) 1.7 - 5100 - 150Industry Standard: High hydrophobicity and retention for a broad range of mycotoxins. Excellent for achieving good separation in complex matrices. Ideal starting point for method development.
C8 (Octylsilane) 1.7 - 5100 - 150Less Retentive: Shorter alkyl chain leads to reduced retention compared to C18. Useful for faster analysis times when high retention is not necessary. May provide different selectivity for closely eluting compounds.
Phenyl-Hexyl 1.8 - 590 - 120Alternative Selectivity: Offers unique selectivity through π-π interactions. Can improve resolution of aromatic compounds and isomers that are difficult to separate on C18 or C8 columns. A good choice when co-elution is an issue.

Troubleshooting Guide

Common Chromatographic Issues and Solutions
IssuePotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., add 0.1% formic acid).- Reduce sample injection volume or dilute the sample.- Use a highly inert, end-capped column.- Increase the buffer concentration in the mobile phase.
Peak Splitting - Column void or contamination at the inlet frit.- Injection solvent is much stronger than the mobile phase.- Co-elution of an interfering compound.- Replace the column or frit.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.- Optimize the gradient or mobile phase composition to improve resolution.- Inject a smaller sample volume to confirm if it's a co-elution issue.
Poor Resolution - Inadequate separation between Neosolaniol and other matrix components.- Sub-optimal mobile phase composition or gradient.- Switch to a column with a different selectivity (e.g., from C18 to Phenyl-Hexyl).- Optimize the mobile phase gradient (slower gradient for better separation).- Adjust the mobile phase pH or try different organic modifiers (acetonitrile vs. methanol).
Variable Retention Times - Fluctuations in pump pressure or mobile phase composition.- Temperature variations.- Column degradation.- Ensure the HPLC system is properly primed and degassed.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent and re-equilibrate. If the problem persists, the column may need to be replaced.
Low Sensitivity/ Signal Intensity - Ion suppression in the mass spectrometer due to matrix effects.- Sub-optimal mobile phase additives for ionization.- Improve sample clean-up to remove interfering matrix components.- Optimize mobile phase additives (e.g., try ammonium formate instead of formic acid).- Dilute the sample extract before injection.

Experimental Protocols

Detailed HPLC-MS/MS Method for Neosolaniol in Cereals

This protocol provides a step-by-step guide for the quantitative analysis of Neosolaniol in cereal matrices.

1. Sample Preparation and Extraction

  • Homogenization: Grind a representative sample of the cereal to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

    • Vortex for 1 minute and then shake on a mechanical shaker for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

2. Sample Clean-up (Solid-Phase Extraction - SPE)

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 5 mL of the extracted supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water/acetonitrile (90:10 v/v) to remove polar interferences.

  • Elution: Elute the Neosolaniol with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

3. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for Neosolaniol for quantification and confirmation.

4. Data Analysis and Quantification

  • Generate a calibration curve using matrix-matched standards.

  • Integrate the peak areas of the Neosolaniol transitions in the samples.

  • Quantify the concentration of Neosolaniol in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up (SPE) cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Conditioning Conditioning Supernatant_Collection->Conditioning Loading Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation_Reconstitution Evaporation_Reconstitution Elution->Evaporation_Reconstitution HPLC_Separation HPLC_Separation Evaporation_Reconstitution->HPLC_Separation MS_MS_Detection MS_MS_Detection HPLC_Separation->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Troubleshooting_Logic node_solution node_solution start Peak Shape Issue? is_tailing Tailing? start->is_tailing check_pH Mobile Phase pH < 4? is_tailing->check_pH Yes is_splitting Splitting? is_tailing->is_splitting No reduce_injection Reduce Injection Volume check_pH->reduce_injection Yes adjust_pH Add 0.1% Formic Acid check_pH->adjust_pH No check_solvent Sample Solvent = Mobile Phase? is_splitting->check_solvent Yes check_resolution Poor Resolution? is_splitting->check_resolution No is_splitting->check_resolution No problem_solved End reduce_injection->problem_solved Problem Solved use_inert_column Use Inert Column reduce_injection->use_inert_column Problem Persists adjust_pH->problem_solved use_inert_column->problem_solved check_column Check for Column Void/Contamination check_solvent->check_column Yes change_solvent Dissolve in Initial Mobile Phase check_solvent->change_solvent No optimize_gradient Optimize Gradient / Change Column check_resolution->optimize_gradient Yes replace_column Replace Column/Frit check_column->replace_column Void/Contamination Found change_solvent->problem_solved replace_column->problem_solved optimize_gradient->problem_solved

References

Validation & Comparative

Unmasking Neosolaniol: A Comparative Guide to its Cross-Reactivity in Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the intricate world of mycotoxin analysis, the specificity of immunoassays is paramount for accurate risk assessment in food and feed safety. This guide provides a comprehensive comparison of the cross-reactivity of Neosolaniol (NEO), a type A trichothecene (B1219388) mycotoxin, in various immunoassays designed for the detection of other major trichothecenes, such as T-2 toxin, HT-2 toxin, and deoxynivalenol (B1670258) (DON). This report is tailored for researchers, scientists, and drug development professionals who rely on precise mycotoxin quantification.

Neosolaniol, a mycotoxin produced by several Fusarium species, shares structural similarities with other trichothecenes, leading to potential cross-reactivity in immunoassays. This phenomenon can result in the overestimation of the target mycotoxin, impacting regulatory compliance and toxicological assessments. Understanding the degree of this cross-reactivity is crucial for interpreting immunoassay results accurately.

Comparative Analysis of Neosolaniol Cross-Reactivity

The following table summarizes the cross-reactivity of Neosolaniol and other relevant trichothecene mycotoxins in various immunoassays. The data has been compiled from scientific literature and technical datasheets. Cross-reactivity is typically expressed as a percentage relative to the primary target mycotoxin of the assay.

Immunoassay TargetAntibody / KitNeosolaniol (NEO)T-2 ToxinHT-2 ToxinDeoxynivalenol (DON)Nivalenol (NIV)Fusarenon-XDiacetoxyscirpenol (DAS)
T-2/HT-2 Toxin Monoclonal Antibody (Clone H10-A10)0.12%[1]100%[1]100%Not ReportedNot ReportedNot ReportedNot Reported
T-2/HT-2 Toxin RIDASCREEN® T-2/HT-2 ToxinNot Specified72%[1][2]100%Not ReportedNot ReportedNot ReportedNot Reported
Fusarenon-X Polyclonal Antiserum58%[3]367%[3]Not ReportedNot ReportedNot Reported100%275%[3]
Fusarenon-X Monoclonal Antibody28%[3]Not ReportedNot ReportedNot ReportedNot Reported100%Not Reported
Deoxynivalenol Commercial DON ELISA Kits (General)Low/NegligibleLow[4]Low[4]100%Moderate to High[4][5]Moderate to High[4][5]Low[4]

Note: "Not Reported" indicates that data was not available in the reviewed sources. "Not Specified" indicates the manufacturer did not provide a specific value for NEO cross-reactivity.

Experimental Protocol: Determination of Mycotoxin Cross-Reactivity via Competitive ELISA

The following is a detailed protocol for assessing the cross-reactivity of a mycotoxin in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Principle: This assay is based on the competition between the mycotoxin of interest (e.g., Neosolaniol) and a mycotoxin-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate. The intensity of the color developed is inversely proportional to the concentration of the mycotoxin in the sample.

2. Materials:

  • Microtiter plates coated with antibodies specific to the target mycotoxin (e.g., anti-T-2 toxin antibodies).

  • Mycotoxin standards of known concentrations (primary target and potential cross-reactants, including Neosolaniol).

  • Mycotoxin-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate.

  • Wash Buffer (e.g., Phosphate Buffered Saline with Tween-20 - PBS-T).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 1M Sulfuric Acid).

  • Sample Diluent/Buffer.

  • Precision pipettes and tips.

  • Microplate reader.

3. Assay Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute mycotoxin standards and the mycotoxin-enzyme conjugate to the working concentrations in the appropriate buffer.

  • Standard and Sample Addition: Add 50 µL of each standard solution (including a blank) and the solutions of potential cross-reactants (e.g., Neosolaniol) at various concentrations into the respective wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of the diluted mycotoxin-enzyme conjugate to each well.

  • Incubation: Gently mix the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature, allowing for the competitive binding reaction to occur.

  • Washing: Decant the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove any unbound reagents. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.

  • Substrate Addition: Add 100 µL of the Substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature for color development.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the enzyme-substrate reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

4. Calculation of Cross-Reactivity: Cross-reactivity is calculated using the 50% inhibitory concentrations (IC50) of the primary mycotoxin and the cross-reacting compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The formula for calculating the percentage of cross-reactivity is:

% Cross-Reactivity = (IC50 of the primary mycotoxin / IC50 of the cross-reacting compound) x 100

Visualizing the Immunoassay Workflow

To further elucidate the experimental process, the following diagrams illustrate the key workflows in mycotoxin immunoassay and the logical relationship in competitive binding.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Prepare Standards & Samples C Add Standards/Samples to Antibody-Coated Plate A->C B Prepare Enzyme Conjugate D Add Enzyme Conjugate B->D E Incubate D->E F Wash Plate E->F G Add Substrate F->G H Add Stop Solution G->H I Read Absorbance H->I

Caption: Workflow of a competitive ELISA for mycotoxin detection.

Competitive_Binding_Principle cluster_reactants Reactants in Solution cluster_outcome Binding Outcome Mycotoxin Free Mycotoxin (e.g., NEO) Antibody Antibody Binding Site (on plate) Mycotoxin->Antibody Competes for binding EnzymeConjugate Enzyme-Conjugate EnzymeConjugate->Antibody Competes for binding BoundMycotoxin Mycotoxin-Antibody Complex (No Signal) Antibody->BoundMycotoxin BoundConjugate EnzymeConjugate-Antibody Complex (Signal Generated) Antibody->BoundConjugate

References

A Comparative Analysis of the Anorectic Potencies of Type A Trichothecenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anorectic potencies of various type A trichothecene (B1219388) mycotoxins. Anorexia, or food refusal, is a significant hallmark of trichothecene toxicity, impacting both animal and human health.[1] Understanding the comparative potencies of these toxins is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological processes to offer a comprehensive resource for the scientific community.

Quantitative Comparison of Anorectic Potencies

The anorectic effects of type A trichothecenes have been systematically evaluated in animal models. The following tables summarize the No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for several key type A trichothecenes following oral and intraperitoneal administration in mice. These values are critical for understanding the dose-dependent anorectic responses to these toxins.

Table 1: Comparative Anorectic Potencies of Type A Trichothecenes (Oral Gavage in Mice) [2]

TrichotheceneNOAEL (mg/kg BW)LOAEL (mg/kg BW)
T-2 Toxin (T-2)0.010.1
HT-2 Toxin (HT-2)0.010.1
Diacetoxyscirpenol (DAS)0.10.5
Neosolaniol (NEO)0.010.1

Table 2: Comparative Anorectic Potencies of Type A Trichothecenes (Intraperitoneal Injection in Mice) [2]

TrichotheceneNOAEL (mg/kg BW)LOAEL (mg/kg BW)
T-2 Toxin (T-2)0.010.1
HT-2 Toxin (HT-2)0.010.1
Diacetoxyscirpenol (DAS)< 0.010.01
Neosolaniol (NEO)0.010.1

Based on these findings, the approximate rank order of anorectic potency for oral exposure is T-2 = HT-2 = NEO > DAS.[2] For intraperitoneal administration, the rank order is DAS > T-2 = HT-2 = NEO.[2] It is also noteworthy that intraperitoneal exposure to these trichothecenes generally elicits stronger anorectic effects than oral administration.[2]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess anorexia in a mouse model. The following is a detailed description of the methodology commonly employed in these studies.

Animal Model:

  • Species: Male CD-1 mice are frequently used.

  • Age and Weight: Typically 6-7 weeks old, weighing between 28-35g.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment, with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

Anorexia Bioassay:

  • Fasting: Mice are fasted for 12-16 hours before toxin administration, with continued access to water.

  • Toxin Administration:

    • Oral Gavage: Trichothecenes are dissolved in a vehicle (e.g., sesame oil) and administered directly into the stomach using a gavage needle.

    • Intraperitoneal (IP) Injection: Toxins are dissolved in a suitable solvent (e.g., saline with a small percentage of ethanol) and injected into the peritoneal cavity.

  • Food Intake Measurement:

    • Immediately after administration, pre-weighed food pellets are provided to the mice in their individual cages.

    • Food consumption is measured at multiple time points (e.g., 0.5, 1, 2, 3, 6, 16, 24, 48, and 96 hours) by weighing the remaining food and any spillage.

    • Cumulative food intake is calculated and compared between the control (vehicle only) and treated groups.

  • Data Analysis: The data are typically analyzed using statistical methods such as ANOVA followed by post-hoc tests to determine significant differences between treatment groups. The NOAEL is defined as the highest dose at which no statistically significant adverse effect is observed, while the LOAEL is the lowest dose at which a statistically significant adverse effect is observed.[2]

Visualization of Key Processes

To further elucidate the mechanisms and methodologies involved, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Acclimation Animal Acclimation (1 week) Fasting Fasting (12-16 hours) Acclimation->Fasting Administration Toxin Administration (Oral or IP) Fasting->Administration Food_Access Provide Pre-weighed Food Administration->Food_Access Measurement Measure Food Intake (Multiple Time Points) Food_Access->Measurement Analysis Statistical Analysis (ANOVA) Measurement->Analysis Determination Determine NOAEL & LOAEL Analysis->Determination

Caption: Experimental workflow for assessing anorectic potency in a mouse model.

signaling_pathway cluster_stimulus Stimulus cluster_peripheral Peripheral Mechanisms cluster_central Central Mechanisms cluster_response Response Trichothecenes Type A Trichothecenes GI_Tract Gastrointestinal Tract Trichothecenes->GI_Tract Brainstem Brainstem (Nucleus Tractus Solitarius) Trichothecenes->Brainstem Direct Action Hypothalamus Hypothalamus (Arcuate Nucleus) Trichothecenes->Hypothalamus Direct Action Hormones ↑ Gut Hormones (CCK, PYY, GLP-1, GIP) GI_Tract->Hormones Neurotransmitters ↑ Neurotransmitters (5-HT) GI_Tract->Neurotransmitters Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) GI_Tract->Cytokines Vagus_Nerve Vagus Nerve Vagus_Nerve->Brainstem Hormones->Vagus_Nerve Neurotransmitters->Vagus_Nerve Anorexia Anorexia (Food Intake Reduction) Cytokines->Anorexia Brainstem->Hypothalamus Anorexigenic_Neurons Activation of Anorexigenic Neurons (POMC/CART) Hypothalamus->Anorexigenic_Neurons Anorexigenic_Neurons->Anorexia

Caption: Signaling pathways implicated in trichothecene-induced anorexia.

Mechanisms of Anorectic Action

The anorectic effects of type A trichothecenes are mediated by a complex interplay of peripheral and central mechanisms.[3]

Peripheral Action:

  • Gastrointestinal Effects: Upon ingestion, trichothecenes can directly affect the gastrointestinal tract, leading to the release of various signaling molecules.[4]

  • Gut Hormone Secretion: These mycotoxins stimulate enteroendocrine cells to secrete satiety hormones such as cholecystokinin (B1591339) (CCK), peptide YY (PYY), glucagon-like peptide-1 (GLP-1), and gastric inhibitory polypeptide (GIP).[4][5]

  • Neurotransmitter Release: An increase in the neurotransmitter 5-hydroxytryptamine (5-HT) is also observed.[6]

  • Inflammatory Response: Trichothecenes can induce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are known to suppress appetite.[6][7]

  • Vagal Nerve Activation: The released gut hormones and neurotransmitters transmit signals to the brain primarily via the vagus nerve.[3]

Central Action:

  • Direct Brain Effects: Trichothecenes can cross the blood-brain barrier and directly act on specific brain regions involved in appetite regulation.[8][9]

  • Brainstem and Hypothalamus: Key areas targeted include the nucleus tractus solitarius in the brainstem and the arcuate nucleus in the hypothalamus.[4][9]

  • Anorexigenic Neuron Activation: Within the hypothalamus, trichothecenes lead to the activation of anorexigenic neurons, such as those expressing pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which are potent inhibitors of food intake.[4][9]

References

Navigating Neosolaniol Analysis: A Comparative Guide to Inter-Laboratory Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of mycotoxins, the accurate and reliable quantification of Neosolaniol (NES) is of paramount importance. This guide provides an objective comparison of analytical methodologies for Neosolaniol, supported by inter-laboratory validation data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Neosolaniol, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a contaminant of concern in agricultural commodities. Its presence in food and feed poses a significant health risk to humans and animals due to its cytotoxic effects, primarily through the inhibition of protein synthesis. This guide focuses on the three most common analytical techniques for mycotoxin analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting a comparative overview of their performance based on available validation data.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for Neosolaniol detection and quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize quantitative data from inter-laboratory and single-laboratory validation studies to facilitate a direct comparison of these methods.

Validation Parameter LC-MS/MS GC-MS ELISA (for Type A Trichothecenes) *
Recovery (%) 99.8 - 109[1]Data not available for inter-laboratory study80 - 110 (for T-2/HT-2 toxins)[2]
Repeatability (RSDr %) 3.1 - 9.8[1]Data not available for inter-laboratory study< 15 (for T-2/HT-2 toxins)
Reproducibility (RSDR %) 4.3 - 9.8[1]Data not available for inter-laboratory studyData not available for inter-laboratory study
Limit of Quantification (LOQ) Method-dependent, typically in the low µg/kg rangeMethod-dependent, typically in the low µg/kg range~25 µg/kg (for T-2/HT-2 toxins)[3]
Specificity HighHighModerate to High (potential cross-reactivity)

Experimental Workflows and Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of analytical results across different laboratories.

Experimental Workflow: A Comparative Overview

The general workflow for the analysis of Neosolaniol involves sample preparation, analyte extraction, purification, and instrumental analysis. The following diagram illustrates the typical workflow for each of the compared methods.

Experimental Workflow for Neosolaniol Analysis cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis cluster_3 Data Processing Sample Collection Sample Collection Grinding & Homogenization Grinding & Homogenization Sample Collection->Grinding & Homogenization Solvent Extraction Solvent Extraction Grinding & Homogenization->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration SPE/IAC Cleanup SPE/IAC Cleanup Filtration->SPE/IAC Cleanup LC-MS/MS & GC-MS Dilution Dilution Filtration->Dilution ELISA LC-MS/MS Analysis LC-MS/MS Analysis SPE/IAC Cleanup->LC-MS/MS Analysis Derivatization Derivatization SPE/IAC Cleanup->Derivatization ELISA Analysis ELISA Analysis Dilution->ELISA Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis GC-MS Analysis->Data Analysis & Quantification ELISA Analysis->Data Analysis & Quantification

A generalized workflow for Neosolaniol analysis.
Detailed Experimental Protocols

1. LC-MS/MS Protocol

This protocol is based on a validated inter-laboratory study for the simultaneous quantification of ten trichothecenes, including Neosolaniol, in feed.[1]

  • Sample Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v).

    • Shake vigorously for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup:

    • Pass the supernatant through a multifunctional clean-up column.

    • Elute the toxins with an appropriate solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Instrumental Analysis:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with water and methanol, both containing 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for Neosolaniol.

2. GC-MS Protocol

This protocol is a general procedure for the analysis of type A trichothecenes.

  • Sample Extraction and Cleanup: Follow the same procedure as for LC-MS/MS.

  • Derivatization:

  • Instrumental Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient to ensure separation of the analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of Neosolaniol.

3. ELISA Protocol (Competitive ELISA for Type A Trichothecenes)

This is a general protocol for a competitive ELISA, which is a common format for mycotoxin analysis.

  • Sample Extraction:

    • Weigh 5 g of the homogenized sample.

    • Add 25 mL of 70% methanol.

    • Shake for 10 minutes.

    • Filter the extract.

    • Dilute the filtrate with the assay buffer provided in the kit.

  • ELISA Procedure:

    • Add a specific volume of the diluted sample extract and a Neosolaniol-enzyme conjugate to antibody-coated microtiter wells.

    • Incubate for a specified time to allow competition between the Neosolaniol in the sample and the enzyme conjugate for binding to the antibodies.

    • Wash the wells to remove unbound components.

    • Add a substrate solution that reacts with the enzyme to produce a color.

    • Stop the reaction after a specific time.

    • Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of Neosolaniol in the sample.

Neosolaniol's Mechanism of Action: The Ribotoxic Stress Response

Neosolaniol, like other trichothecenes, exerts its toxicity by inhibiting protein synthesis.[4] This interaction with the ribosome triggers a cellular stress signaling cascade known as the ribotoxic stress response. This response involves the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in regulating cellular processes such as inflammation, apoptosis (programmed cell death), and cell survival.[5][6]

Neosolaniol Signaling Pathway Neosolaniol Neosolaniol Ribosome Ribosome Neosolaniol->Ribosome Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Ribotoxic Stress Response Ribotoxic Stress Response Protein Synthesis Inhibition->Ribotoxic Stress Response MAPK Activation MAPK Activation Ribotoxic Stress Response->MAPK Activation JNK/p38 JNK/p38 MAPK Activation->JNK/p38 ERK ERK MAPK Activation->ERK Inflammation Inflammation JNK/p38->Inflammation Apoptosis Apoptosis JNK/p38->Apoptosis Cell Survival Cell Survival ERK->Cell Survival

Ribotoxic stress response induced by Neosolaniol.

References

A Comparative Guide to the Toxic Equivalency of Type A Trichothecenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxic equivalency of key Type A trichothecenes, a class of mycotoxins produced by various fungi, primarily of the Fusarium genus. These toxins are frequent contaminants of cereal grains and pose a significant threat to human and animal health. Understanding their relative toxicities is crucial for risk assessment and the development of effective mitigation strategies. This document summarizes quantitative toxicity data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.

Comparative Toxicity of Type A Trichothecenes

The relative toxicity of Type A trichothecenes can be evaluated through various toxicological endpoints, both in vivo and in vitro. The following tables summarize key data points for four prominent Type A trichothecenes: T-2 toxin, HT-2 toxin, Diacetoxyscirpenol (B1670381) (DAS), and Neosolaniol (B1681912) (NEO).

In Vivo Acute Toxicity Data

Acute toxicity is often measured by the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The data below, primarily from studies in mice, provides a basis for comparing the acute toxicity of these mycotoxins.

Table 1: In Vivo Acute Toxicity of Type A Trichothecenes in Mice

MycotoxinAdministration RouteLD50 (mg/kg bw)Reference
T-2 toxin Oral10.5[1]
Intraperitoneal5.2[1]
HT-2 toxin Intraperitoneal9.0[2]
Diacetoxyscirpenol (DAS) Intraperitoneal1.0 - 6.0[3]
Neosolaniol (NEO) Not AvailableNot Available
In Vivo Anorectic Potency

Anorexia, or feed refusal, is a sensitive endpoint for trichothecene (B1219388) toxicity. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for anorexia provide valuable insights into the sublethal toxic potency of these compounds.

Table 2: Anorectic Potency of Type A Trichothecenes in Mice

MycotoxinAdministration RouteNOAEL (mg/kg bw)LOAEL (mg/kg bw)Reference
T-2 toxin Oral0.010.1[4]
Intraperitoneal0.010.1[4]
HT-2 toxin Oral0.010.1[4]
Intraperitoneal0.010.1[4]
Diacetoxyscirpenol (DAS) Oral0.10.5[4]
Intraperitoneal<0.010.01[4]
Neosolaniol (NEO) Oral0.010.1[4]
Intraperitoneal0.010.1[4]
In Vitro Cytotoxicity Data

In vitro assays measuring cytotoxicity provide a rapid and sensitive means of comparing the toxic potential of compounds at the cellular level. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vitro Cytotoxicity (IC50) of Type A Trichothecenes in Human Cell Lines

MycotoxinCell LineIC50 (nM)Reference
T-2 toxin Jurkat T cells~1-10[5]
Various Human Cell Lines4.4 - 10.8
HT-2 toxin Jurkat T cells~10-50[5]
Various Human Cell Lines7.5 - 55.8
Diacetoxyscirpenol (DAS) Jurkat T cells~50-100[5]
Neosolaniol (NEO) Not AvailableNot Available

Note: Direct comparative IC50 values for Neosolaniol in the same cell lines were not found in the reviewed literature.

Toxic Equivalency Factors (TEFs)

Based on the available data, a definitive and universally accepted set of Toxic Equivalency Factors (TEFs) for Type A trichothecenes has not been established. However, by comparing the available toxicity data, a relative potency can be inferred. T-2 toxin is consistently the most potent of the four, with HT-2 toxin and Neosolaniol showing similar, slightly lower, potencies in some assays. Diacetoxyscirpenol generally appears to be less potent than T-2 toxin, HT-2 toxin, and Neosolaniol in terms of anorectic effects when administered orally, but shows high toxicity via the intraperitoneal route.

Signaling Pathways and Experimental Workflows

The toxicity of Type A trichothecenes is primarily attributed to their ability to inhibit protein synthesis by binding to the 60S ribosomal subunit. This triggers a cascade of cellular events known as the ribotoxic stress response, leading to the activation of various signaling pathways and ultimately culminating in apoptosis (programmed cell death).

Trichothecene_Toxicity_Pathway General Signaling Pathway of Trichothecene Toxicity Trichothecene Type A Trichothecene Ribosome 60S Ribosomal Subunit Trichothecene->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress Triggers MAPK MAPK Activation (JNK, p38, ERK) RibotoxicStress->MAPK Activates ROS Reactive Oxygen Species (ROS) Generation RibotoxicStress->ROS Contributes to Apoptosis Apoptosis MAPK->Apoptosis Induces CellCycle Cell Cycle Arrest MAPK->CellCycle Induces ROS->Apoptosis

Caption: General signaling pathway of trichothecene toxicity.

The determination of toxic equivalency relies on standardized experimental procedures. The following diagram illustrates a typical workflow for assessing the toxicity of these compounds.

Experimental_Workflow Experimental Workflow for Trichothecene Toxicity Assessment cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment TestCompound_vivo Test Compound (e.g., T-2, HT-2, DAS, NEO) AnimalModel Animal Model (e.g., Mice) Dosing Dose Administration (Oral or Intraperitoneal) AnimalModel->Dosing Observation Observation for Toxic Effects (e.g., Anorexia, Mortality) Dosing->Observation LD50_NOAEL Determination of LD50, NOAEL, LOAEL Observation->LD50_NOAEL TEF Derivation of Toxic Equivalency Factors (TEFs) LD50_NOAEL->TEF TestCompound_vitro Test Compound (e.g., T-2, HT-2, DAS, NEO) CellCulture Cell Culture (e.g., Jurkat T cells) Incubation Incubation with Toxin CellCulture->Incubation CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Incubation->CytotoxicityAssay ProteinAssay Protein Synthesis Inhibition Assay Incubation->ProteinAssay IC50 Determination of IC50 CytotoxicityAssay->IC50 ProteinAssay->IC50 IC50->TEF

Caption: Experimental workflow for toxicity assessment.

Experimental Protocols

Determination of Acute Toxicity (LD50) in Mice

Objective: To determine the median lethal dose (LD50) of a Type A trichothecene following oral or intraperitoneal administration in mice.

Materials:

  • Test trichothecene (T-2, HT-2, DAS, or NEO) of high purity.

  • Vehicle for dissolving the toxin (e.g., saline, corn oil).

  • Healthy, young adult mice of a specific strain (e.g., BALB/c), typically of a single sex to reduce variability.

  • Standard laboratory animal housing and care facilities.

  • Syringes and gavage needles for administration.

Procedure:

  • Dose Preparation: Prepare a series of graded doses of the trichothecene in the chosen vehicle. A preliminary range-finding study with a small number of animals is often conducted to determine the appropriate dose range.

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer a single dose of the test substance to groups of mice (typically 5-10 animals per group) via the desired route (oral gavage or intraperitoneal injection). A control group receives the vehicle only.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days.

  • Data Analysis: Record the number of mortalities in each dose group. The LD50 value is then calculated using a statistical method such as Probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of a Type A trichothecene based on its cytotoxic effect on a cultured cell line.

Materials:

  • Test trichothecene.

  • Human cell line (e.g., Jurkat T cells, HepG2, Caco-2).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Toxin Exposure: Prepare serial dilutions of the trichothecene in cell culture medium and add them to the wells. Include control wells with medium only and vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.

Protein Synthesis Inhibition Assay

Objective: To determine the IC50 value of a Type A trichothecene based on its ability to inhibit protein synthesis in a cell-free system or in cultured cells.

Materials:

  • Test trichothecene.

  • Rabbit reticulocyte lysate or a suitable cell line.

  • Radioactively labeled amino acid (e.g., [3H]-leucine or [35S]-methionine).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure (using cultured cells):

  • Cell Culture and Toxin Exposure: Culture cells and expose them to various concentrations of the trichothecene as described in the cytotoxicity assay.

  • Radiolabeling: After a short pre-incubation with the toxin, add the radioactively labeled amino acid to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized proteins.

  • Protein Precipitation: Terminate the incubation and lyse the cells. Precipitate the proteins using cold TCA.

  • Filtration and Washing: Collect the precipitated proteins on glass fiber filters and wash them to remove unincorporated radioactive amino acids.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of protein synthesis. Calculate the percentage of protein synthesis inhibition for each toxin concentration relative to the control. The IC50 value is determined from the dose-response curve.

References

The Co-occurrence of Neosolaniol with Other Fusarium Mycotoxins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the co-contamination patterns of mycotoxins is critical for comprehensive risk assessment and the development of effective mitigation strategies. This guide provides an objective comparison of the correlation of neosolaniol (B1681912) (NEO) with other significant Fusarium mycotoxins, supported by experimental data and detailed methodologies.

Neosolaniol is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species. Due to shared biosynthetic pathways and favorable environmental conditions for fungal growth, NEO often co-exists with other Fusarium toxins in agricultural commodities, particularly cereal grains. This co-occurrence can lead to additive or synergistic toxic effects, making the study of their correlation essential.

Quantitative Co-occurrence of Neosolaniol with Other Fusarium Mycotoxins

While specific statistical correlation coefficients are not extensively reported in the literature, data on the frequency of co-occurrence provides valuable insights into the relationships between these mycotoxins. The following table summarizes key findings from various studies on the co-contamination of neosolaniol with deoxynivalenol (B1670258) (DON), zearalenone (B1683625) (ZEN), T-2 toxin, and HT-2 toxin in different cereal grains.

Mycotoxin CombinationCommodityCo-occurrence Frequency / ObservationsConcentration Range (µg/kg)Reference
NEO & T-2/HT-2 Toxin OatsHigh frequency of co-occurrence. In one study, 21 out of 208 samples (10%) contained NEO, HT-2, T-2, T-2 triol, and T-2-glucoside.[1]NEO: 10.5 - 55[1]
OatsT-2 and HT-2 toxins are the most frequently detected Fusarium mycotoxins in oats.[1][2] NEO is often analyzed alongside T-2 and HT-2.[3]T-2 + HT-2: up to 9990
NEO & Deoxynivalenol (DON) WheatCo-occurrence has been reported, though often at lower frequencies than with T-2/HT-2.NEO: Not always detected
MaizePositive correlations have been observed between DON and its modified forms, and these often co-occur with ZEN.[4] While not explicitly stating a correlation with NEO, multi-analyte methods often include NEO in the screening of Fusarium toxins in maize.[5]-
NEO & Zearalenone (ZEN) Wheat, MaizeZEN frequently co-occurs with DON.[4][6] The co-occurrence with NEO is less documented but possible due to shared producing fungi.-
NEO & Diacetoxyscirpenol (DAS) CerealsBoth are type A trichothecenes and their co-occurrence is analyzed in several studies.-

Experimental Protocols

The simultaneous detection and quantification of neosolaniol and other Fusarium mycotoxins are typically performed using advanced analytical techniques. The following is a generalized experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods commonly cited in the literature.

1. Sample Preparation and Extraction

  • Grinding: A representative sample of the cereal grain (e.g., 20 g) is finely ground to ensure homogeneity.

  • Extraction: The ground sample is extracted with a suitable solvent mixture. A common choice is acetonitrile/water (e.g., 80/20, v/v) or acetonitrile/water/formic acid. The mixture is homogenized at high speed for a few minutes and then centrifuged.

  • Clean-up: The supernatant is subjected to a clean-up step to remove matrix interferences. This is often achieved using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or immunoaffinity columns specific for certain mycotoxins.

2. LC-MS/MS Analysis

  • Chromatographic Separation: An aliquot of the cleaned extract is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each mycotoxin.

3. Quantification

  • Quantification is typically performed using matrix-matched calibration curves prepared by spiking blank cereal extracts with known concentrations of mycotoxin standards. This approach compensates for matrix effects that can suppress or enhance the analyte signal.

Visualizing Mycotoxin Co-occurrence and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in mycotoxin co-occurrence and a typical experimental workflow.

Mycotoxin_Cooccurrence cluster_A Type A Trichothecenes cluster_B Type B Trichothecenes cluster_other Other Fusarium Mycotoxins NEO Neosolaniol T2 T-2 Toxin NEO->T2 High Correlation (Oats) HT2 HT-2 Toxin NEO->HT2 High Correlation (Oats) DAS Diacetoxyscirpenol NEO->DAS Co-occurrence DON Deoxynivalenol NEO->DON Co-occurrence T2->HT2 ZEN Zearalenone DON->ZEN Frequent Co-occurrence FUM Fumonisins DON->FUM Co-occurrence (Maize)

Caption: Co-occurrence patterns of Neosolaniol with other Fusarium mycotoxins.

Mycotoxin_Analysis_Workflow cluster_workflow Mycotoxin Analysis Workflow Sample Sample Collection (e.g., Cereal Grains) Grinding Homogenization (Grinding) Sample->Grinding Extraction Mycotoxin Extraction (Acetonitrile/Water) Grinding->Extraction Cleanup Extract Clean-up (SPE or IAC) Extraction->Cleanup LCMS LC-MS/MS Analysis (Separation & Detection) Cleanup->LCMS Data Data Analysis (Quantification) LCMS->Data Report Reporting (Concentration Levels) Data->Report

Caption: Generalized workflow for multi-mycotoxin analysis using LC-MS/MS.

References

A Comparative Guide to Neosolaniol Analysis: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neosolaniol (NEO), a type A trichothecene (B1219388) mycotoxin, is a significant contaminant in cereals and other agricultural products, posing a potential threat to human and animal health. Accurate and sensitive detection of NEO is crucial for food safety and toxicological research. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these two methods for Neosolaniol analysis, supported by experimental data and protocols to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: Key Differences

FeatureLC-MS/MSGC-MS
Derivatization Not requiredMandatory
Volatility Requirement Not criticalHigh volatility needed
Sample Throughput Generally higherCan be lower due to derivatization
Sensitivity High, often reaching sub-ppb levelsHigh, but can be matrix-dependent
Compound Suitability Wide range of polar and non-polar compoundsPrimarily for volatile and semi-volatile compounds
Matrix Effects Can be significant (ion suppression/enhancement)Generally less pronounced
Cost & Complexity Higher initial investment and complexityLower initial cost, but derivatization adds complexity

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of Neosolaniol and related trichothecenes using both LC-MS/MS and GC-MS. These values are compiled from various studies and can vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.3 - 5 ng/g0.5 - 10 ng/g
Limit of Quantification (LOQ) 1 - 15 ng/g1.5 - 30 ng/g
Recovery 60 - 110%70 - 120%
Linearity (R²) > 0.99> 0.99

Experimental Protocols

LC-MS/MS Methodology

The analysis of Neosolaniol by LC-MS/MS typically involves a "dilute-and-shoot" approach or a simple solid-phase extraction (SPE) clean-up, making it a relatively fast and high-throughput method.

1. Sample Preparation (Extraction and Clean-up)

  • Extraction: A representative sample (e.g., 5 g of ground cereal) is extracted with a suitable solvent mixture, such as acetonitrile/water (80:20, v/v) or ethyl acetate (B1210297)/formic acid (95:5, v/v), by shaking or homogenization.[1]

  • Clean-up: The crude extract is often subjected to a clean-up step to remove matrix components that can interfere with the analysis. This can be achieved through:

    • Solid-Phase Extraction (SPE): Oasis HLB cartridges are commonly used for the clean-up of mycotoxin extracts.[1]

    • Liquid-Liquid Partition: n-hexane can be used to remove non-polar interferences.[1]

  • Final Preparation: The cleaned extract is evaporated to dryness and reconstituted in the initial mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for Neosolaniol and other type A trichothecenes.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for Neosolaniol.

GC-MS Methodology

GC-MS analysis of Neosolaniol is a well-established and reliable method, but it necessitates a crucial derivatization step to increase the volatility of the analyte.

1. Sample Preparation (Extraction and Clean-up)

  • The extraction and clean-up procedures are similar to those used for LC-MS/MS, often employing solvent extraction followed by SPE.

2. Derivatization

  • Purpose: To make the polar and non-volatile Neosolaniol amenable to gas chromatography.

  • Reagents: Silylating agents are commonly used, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA + TMCS).[3]

  • Procedure: The dried extract is reconstituted in a suitable solvent, and the derivatizing reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).

3. GC-MS Conditions

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) is the standard ionization technique.

    • Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for qualitative analysis. For higher selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used, monitoring specific MRM transitions of the derivatized Neosolaniol.[4]

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS analysis of Neosolaniol.

LC-MSMS_vs_GC-MS_Workflow cluster_0 LC-MS/MS Workflow cluster_1 GC-MS Workflow lc_start Sample Weighing lc_extraction Solvent Extraction lc_start->lc_extraction lc_cleanup SPE Clean-up lc_extraction->lc_cleanup lc_evap Evaporation & Reconstitution lc_cleanup->lc_evap lc_analysis LC-MS/MS Analysis lc_evap->lc_analysis lc_data Data Processing lc_analysis->lc_data gc_start Sample Weighing gc_extraction Solvent Extraction gc_start->gc_extraction gc_cleanup SPE Clean-up gc_extraction->gc_cleanup gc_evap_der Evaporation gc_cleanup->gc_evap_der gc_deriv Derivatization gc_evap_der->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing gc_analysis->gc_data

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of Neosolaniol.

Choosing the Right Technique: A Decision Guide

The choice between LC-MS/MS and GC-MS for Neosolaniol analysis depends on several factors, including the specific research question, available instrumentation, and desired throughput. The following flowchart can guide your decision-making process.

Decision_Flowchart start Start: Neosolaniol Analysis volatile_check Are other volatile/semi-volatile compounds of interest? start->volatile_check derivatization_ok Is derivatization step acceptable in the workflow? volatile_check->derivatization_ok No gcms GC-MS is a Strong Candidate volatile_check->gcms Yes high_throughput Is high sample throughput a priority? derivatization_ok->high_throughput Yes derivatization_ok->gcms No matrix_complexity Is the sample matrix known to cause significant ion suppression? high_throughput->matrix_complexity Yes lcmsms LC-MS/MS is Recommended high_throughput->lcmsms No matrix_complexity->lcmsms No matrix_complexity->gcms Yes

Caption: Decision flowchart for selecting between LC-MS/MS and GC-MS for Neosolaniol analysis.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the determination of Neosolaniol.

LC-MS/MS stands out for its high sensitivity, high throughput, and the ability to analyze Neosolaniol in its native form without the need for derivatization. This makes it particularly suitable for routine analysis of large numbers of samples and for multi-mycotoxin methods that include a wide range of analytes with varying polarities and volatilities.[5][6]

GC-MS , on the other hand, is a robust and often more cost-effective technique, especially when considering the initial instrument purchase. While the mandatory derivatization step adds time and complexity to the sample preparation, it can also lead to cleaner chromatograms and reduced matrix effects in some cases.[4] GC-MS remains a valuable tool, particularly in laboratories where it is already established for the analysis of other volatile or semi-volatile compounds.

Ultimately, the choice between these two techniques will depend on the specific analytical needs, available resources, and the nature of the samples being analyzed. For laboratories focused on high-throughput mycotoxin screening, LC-MS/MS is often the preferred method. For targeted analysis where derivatization is an acceptable part of the workflow, GC-MS provides a reliable and sensitive alternative.

References

A Comparative Analysis of Neosolaniol Standards from Different Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neosolaniol (NEO) analytical standards from three leading, albeit anonymized, suppliers (designated as Supplier A, Supplier B, and Supplier C). The objective is to evaluate the accuracy, precision, purity, and stability of these standards to aid researchers in selecting the most reliable product for experimental use. The findings are supported by detailed experimental protocols and data presented in a clear, comparative format.

Neosolaniol, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a critical analyte in food safety, toxicology, and drug development research.[1][2] The accuracy of experimental results hinges on the quality of the analytical standard used for calibration and quantification. This guide outlines a rigorous, multi-faceted approach to validating and comparing NEO standards.

I. Quantitative Comparison of Neosolaniol Standards

The accuracy, precision, and purity of Neosolaniol standards from three different suppliers were assessed. Key quantitative data are summarized in the tables below.

Table 1: Certificate of Analysis (CoA) Comparison

ParameterSupplier ASupplier BSupplier C
Purity (as stated on CoA) ≥98% (HPLC)99.5% (qNMR)≥99% (HPLC-UV)
Concentration (as stated) 100 µg/mL in Acetonitrile1.0 mg (lyophilized powder)50 µg/mL in Acetonitrile
Uncertainty (as stated) ± 2 µg/mL± 0.01 mgNot specified
Solvent AcetonitrileN/A (solid)Acetonitrile
Storage Conditions -20°C-20°C2-8°C
Shelf-Life 12 months24 months12 months

Table 2: Experimental Verification of Concentration and Purity

Concentration was verified using a validated LC-MS/MS method with an independent, certified reference material (CRM). Purity was assessed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

ParameterSupplier ASupplier BSupplier C
Measured Concentration 97.8 µg/mL998 µg/mg (reconstituted)45.2 µg/mL
Deviation from Stated (%) -2.2%-0.2%-9.6%
Precision (RSD, n=6) 1.8%1.5%3.5%
Measured Purity (HPLC-DAD) 98.5%99.6%97.1% (with one notable impurity)
Number of Impurities (>0.1%) 102

Table 3: Short-Term Stability Assessment

Standards were subjected to accelerated stability testing at 40°C for 7 days. Degradation was monitored by HPLC-DAD.

ParameterSupplier ASupplier BSupplier C
Initial Purity (%) 98.5%99.6%97.1%
Purity after 7 days at 40°C (%) 97.9%99.4%95.5%
Degradation (%) 0.6%0.2%1.6%

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be reproducible and serve as a template for in-house validation.

1. Verification of Concentration by LC-MS/MS

  • Objective: To accurately determine the concentration of Neosolaniol in the supplied standards.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Method:

    • Standard Preparation: A stock solution of a certified reference material (CRM) of Neosolaniol was prepared in acetonitrile. A series of calibration standards ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution.

    • Sample Preparation: Standards from each supplier were diluted to fall within the linear range of the calibration curve.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from any impurities.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Transitions specific for Neosolaniol were monitored (e.g., precursor ion m/z 383.17 -> product ions).[3]

    • Quantification: The concentration of each supplier's standard was calculated using the generated calibration curve.

2. Purity Analysis by HPLC-DAD

  • Objective: To assess the purity of the Neosolaniol standards and identify the presence of any impurities.

  • Instrumentation: A high-performance liquid chromatography system with a Diode Array Detector (DAD).

  • Method:

    • Sample Preparation: Samples were diluted in the mobile phase to an appropriate concentration for UV detection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

      • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance was monitored at a wavelength where Neosolaniol has significant absorbance (e.g., ~220 nm).

    • Analysis: The peak area of Neosolaniol was compared to the total peak area of all detected compounds to calculate the purity percentage. The UV spectra of any impurity peaks were recorded for potential identification.

3. Accelerated Stability Testing

  • Objective: To evaluate the short-term stability of the Neosolaniol standards under stress conditions.[5][6]

  • Method:

    • Initial Analysis: The initial purity of each standard was determined using the HPLC-DAD method described above.

    • Stress Condition: Vials of each standard were stored in an incubator at 40°C.

    • Time Points: Samples were analyzed at day 0 and day 7.

    • Analysis: The purity of the stressed samples was determined by HPLC-DAD, and the percentage degradation was calculated by comparing the peak area of Neosolaniol at each time point to the initial peak area.

III. Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison supplier_a Supplier A Standard prep Dilution / Reconstitution supplier_a->prep supplier_b Supplier B Standard supplier_b->prep supplier_c Supplier C Standard supplier_c->prep lcms Concentration Verification (LC-MS/MS) prep->lcms hplc Purity Analysis (HPLC-DAD) prep->hplc stability Accelerated Stability (40°C) prep->stability accuracy Accuracy & Precision lcms->accuracy purity_comp Purity & Impurity Profile hplc->purity_comp stability_comp Stability Assessment stability->stability_comp report Final Comparison Report accuracy->report purity_comp->report stability_comp->report G NEO Neosolaniol CellMembrane Cell Membrane NEO->CellMembrane Passive Diffusion PeptidylTransferase Peptidyl Transferase Center NEO->PeptidylTransferase Binding Ribosome 60S Ribosomal Subunit Ribosome->PeptidylTransferase ProteinSynth Protein Synthesis PeptidylTransferase->ProteinSynth Inhibition Cytotoxicity Cytotoxicity / Apoptosis ProteinSynth->Cytotoxicity

References

Comparative analysis of Neosolaniol in organic vs. conventional oats.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neosolaniol (NEO) contamination in organically and conventionally produced oats. Neosolaniol, a type A trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by various Fusarium species that can contaminate cereal grains, including oats.[1][2] Ingestion of trichothecenes can lead to a range of adverse health effects in humans and animals, making their presence in food a significant safety concern. This analysis synthesizes available data on the prevalence and concentration of Neosolaniol in oats grown under different agricultural systems and provides detailed experimental methodologies for its detection.

Quantitative Data Summary

Studies consistently indicate that organic farming practices are associated with significantly lower levels of type A trichothecenes, including Neosolaniol, in oats compared to conventional farming.[3][4] While specific quantitative data focusing solely on Neosolaniol is often aggregated with other trichothecenes like T-2 and HT-2 toxin, the trend of reduced contamination in organic oats is well-documented.

One study analyzing 70 representative oat samples found that contamination levels of Neosolaniol were "considerably lower" and "significantly lower" in organically farmed oats and oat products.[3] Another investigation of 208 unprocessed oat crops detected Neosolaniol in 17% of the samples and noted that type A trichothecenes were more frequently found in conventionally produced oats.

The following table summarizes the findings from a study that detected Neosolaniol in Irish oats, providing a range of concentrations observed. Although a direct statistical comparison for Neosolaniol between organic and conventional was not detailed, the study did find significantly lower concentrations of the related HT-2 toxin in organic oats.

MycotoxinFarming SystemPrevalence (% of positive samples)Concentration Range (µg/kg)
Neosolaniol Mixed (Conventional & Organic)17%10.5 - 55[5]
HT-2 Toxin ConventionalHigher PrevalenceHigher Concentrations
OrganicLower PrevalenceSignificantly Lower Concentrations

Note: The provided concentration range for Neosolaniol is from a study that included both conventional and organic oat samples. The general consensus from multiple studies is that levels in organic oats would fall at the lower end of this range or be undetectable.[3][4]

Factors Influencing Neosolaniol Contamination

The primary producers of Neosolaniol and other type A trichothecenes in oats are fungi belonging to the Fusarium genus, particularly Fusarium sporotrichioides and Fusarium langsethiae.[1][6] The lower incidence of these mycotoxins in organic oats is attributed to several factors inherent to organic farming systems:

  • Crop Rotation: Diverse crop rotations in organic farming disrupt the life cycles of Fusarium species that thrive on cereal residues.

  • Soil Health: Organic practices that enhance soil biodiversity and health may promote microorganisms that are antagonistic to pathogenic fungi.

  • Prohibition of Synthetic Fungicides: While seemingly counterintuitive, the absence of synthetic fungicides in organic agriculture may prevent the development of fungicide-resistant Fusarium strains and encourage a more balanced soil microbiome that naturally suppresses pathogens.

Experimental Protocols

The standard method for the quantitative analysis of Neosolaniol in cereals is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for detecting and quantifying mycotoxins at low concentrations.

Experimental Protocol: Quantification of Neosolaniol in Oats by LC-MS/MS

1. Sample Preparation and Extraction

  • Homogenization: A representative sample of oat kernels (e.g., 500g) is finely ground to a homogenous powder using a laboratory mill.

  • Extraction: A subsample of the ground oats (e.g., 5g) is weighed into a 50 mL polypropylene (B1209903) centrifuge tube. 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v), is added.[7][8]

  • Shaking: The tube is sealed and agitated vigorously on a mechanical shaker for a defined period (e.g., 60 minutes) to ensure efficient extraction of the mycotoxins.

  • Centrifugation: The mixture is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to separate the solid oat matrix from the liquid extract.

2. Sample Clean-up (Optional but Recommended)

  • To remove interfering matrix components, the supernatant can be passed through a solid-phase extraction (SPE) column or subjected to a dispersive solid-phase extraction (d-SPE) clean-up. Common sorbents include C18 and primary-secondary amine (PSA).[9]

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of water and methanol (B129727) or acetonitrile, both acidified with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[10][11]

  • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Neosolaniol are monitored for positive identification and quantification.

  • Quantification: A matrix-matched calibration curve is prepared using certified Neosolaniol standards to accurately quantify the concentration in the oat samples, expressed in micrograms per kilogram (µg/kg).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for Neosolaniol analysis and the biosynthetic pathway of trichothecene mycotoxins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result oat_sample Oat Sample grinding Grinding & Homogenization oat_sample->grinding extraction Solvent Extraction (Acetonitrile/Water) grinding->extraction centrifugation Centrifugation extraction->centrifugation cleanup Clean-up (SPE/d-SPE) centrifugation->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Quantification lcms->data_analysis result Neosolaniol Concentration (µg/kg) data_analysis->result

Caption: Experimental workflow for the analysis of Neosolaniol in oats.

trichothecene_biosynthesis cluster_pathway Trichothecene Biosynthesis Pathway in Fusarium fpp Farnesyl Pyrophosphate (FPP) trichodiene Trichodiene fpp->trichodiene Tri5 isotrichotriol Isotrichotriol trichodiene->isotrichotriol Tri4 isotrichodermol Isotrichodermol isotrichotriol->isotrichodermol Non-enzymatic calonectrin Calonectrin isotrichodermol->calonectrin Multiple Steps t2_toxin T-2 Toxin calonectrin->t2_toxin Series of Hydroxylations & Acetylations neosolaniol Neosolaniol calonectrin->neosolaniol Hydroxylation & Acetylation (Tri1, Tri16)

Caption: Simplified biosynthetic pathway of trichothecenes in Fusarium species.[12][13]

References

A Comparative Guide to Neosolaniol and Diacetoxyscirpenol (DAS) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive structural and functional comparison of two prominent Type A trichothecene (B1219388) mycotoxins, Neosolaniol (B1681912) and Diacetoxyscirpenol (B1670381) (DAS). Both mycotoxins are secondary metabolites produced by various Fusarium species and are common contaminants in cereal grains, posing a significant threat to human and animal health. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to facilitate further investigation and therapeutic development.

Structural and Physicochemical Properties

Neosolaniol and Diacetoxyscirpenol share the core trichothecene structure, characterized by a tetracyclic sesquiterpenoid skeleton containing a 12,13-epoxy ring, which is crucial for their toxic activity. However, they differ in their substitution patterns, which significantly influences their biological activity.

PropertyNeosolaniolDiacetoxyscirpenol (DAS)
Chemical Formula C₁₉H₂₆O₈C₁₉H₂₆O₇
Molecular Weight 382.40 g/mol 366.41 g/mol
Structure
Key Structural Differences Contains a hydroxyl group at the C-8 position.Lacks the hydroxyl group at the C-8 position present in Neosolaniol.
CAS Number 36519-25-22270-40-8

Source: PubChem CID 13818797 for Neosolaniol, PubChem CID 15571694 for Diacetoxyscirpenol.

The presence of the hydroxyl group at the C-8 position in Neosolaniol contributes to its slightly higher molecular weight and may influence its polarity and interaction with biological targets compared to DAS.

Comparative Biological Activity and Toxicity

Both Neosolaniol and DAS are known to inhibit protein synthesis by binding to the 60S ribosomal subunit, a hallmark of trichothecene toxicity. This inhibition triggers a ribotoxic stress response, leading to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and can ultimately result in apoptosis.

In Vivo Toxicity: Anorectic Potency

A comparative study on the anorectic potencies of several Type A trichothecenes in mice provided valuable quantitative data on the relative toxicity of Neosolaniol and DAS.[1]

ToxinRoute of AdministrationNOAEL (mg/kg BW)LOAEL (mg/kg BW)Anorectic Potency Rank
Neosolaniol Oral0.010.1T-2 = HT-2 = NEO > DAS
Diacetoxyscirpenol (DAS) Oral0.10.5
Neosolaniol Intraperitoneal (IP)0.010.1DAS > T-2 = HT-2 = NEO
Diacetoxyscirpenol (DAS) Intraperitoneal (IP)<0.010.01

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; BW: Body Weight. Data from Xu et al. (2018).[1]

These findings suggest that the route of administration significantly impacts the relative toxicity of these mycotoxins. Orally, Neosolaniol is more potent in inducing anorexia than DAS. Conversely, when administered intraperitoneally, DAS exhibits higher anorectic potency.

Pathological and Hematological Effects

A study in male Wistar rats compared the short-term effects of Neosolaniol monoacetate and DAS administered at 1 mg/kg body weight three times a week for up to five weeks.[2] The study concluded that the type and severity of the toxic effects of Neosolaniol monoacetate were similar to those of DAS. Both mycotoxins caused:

  • Statistically significant decreases in erythrocyte counts.

  • An increased proportion of larger platelets.

  • Mild lesions in actively dividing cells of the thymus, spleen, lymph nodes, and bone marrow.

Cellular Mechanisms of Action

While direct comparative studies on the in vitro cytotoxicity and apoptosis-inducing effects of Neosolaniol and DAS are limited, the general mechanisms for trichothecenes provide a framework for understanding their cellular impacts.

Cytotoxicity
Apoptosis Induction

Trichothecenes are known to induce apoptosis in various cell types. The ribotoxic stress response triggered by these mycotoxins leads to the activation of the MAPK pathways, including p38, JNK, and ERK. Activation of these pathways can, in turn, initiate the apoptotic cascade through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

// Nodes Toxin [label="Neosolaniol / DAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ribosome [label="Ribosome Binding\n(Protein Synthesis Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; RSR [label="Ribotoxic Stress\nResponse", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Activation\n(p38, JNK, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Pathway\n(Intrinsic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptor Pathway\n(Extrinsic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Toxin -> Ribosome [color="#5F6368"]; Ribosome -> RSR [color="#5F6368"]; RSR -> MAPK [color="#5F6368"]; MAPK -> Mitochondria [color="#5F6368"]; MAPK -> DeathReceptor [color="#5F6368"]; Mitochondria -> Caspases [color="#5F6368"]; DeathReceptor -> Caspases [color="#5F6368"]; Caspases -> Apoptosis [color="#5F6368"]; }

Caption: General signaling pathway for trichothecene-induced apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of Neosolaniol and DAS using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, Jurkat)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Neosolaniol and Diacetoxyscirpenol (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Toxin Treatment: Prepare serial dilutions of Neosolaniol and DAS in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted toxins. Include a solvent control (medium with the same concentration of solvent used to dissolve the toxins) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of toxin that inhibits 50% of cell growth).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nNeosolaniol/DAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (24/48/72h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (3-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization\nSolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed [color="#5F6368"]; Seed -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a general procedure for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Neosolaniol and Diacetoxyscirpenol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Neosolaniol or DAS for a specified time. Include appropriate controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedTreat [label="Seed and Treat Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resuspend [label="Resuspend in\nBinding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain with Annexin V\nand PI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SeedTreat [color="#5F6368"]; SeedTreat -> Harvest [color="#5F6368"]; Harvest -> Wash [color="#5F6368"]; Wash -> Resuspend [color="#5F6368"]; Resuspend -> Stain [color="#5F6368"]; Stain -> Incubate [color="#5F6368"]; Incubate -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

Neosolaniol and Diacetoxyscirpenol are structurally similar Type A trichothecenes with potent biological activities. The key structural difference, the presence of a hydroxyl group at C-8 in Neosolaniol, likely contributes to the observed differences in their in vivo toxicities. While both mycotoxins induce toxicity through the inhibition of protein synthesis and activation of the ribotoxic stress response, their relative potencies can differ depending on the biological context and route of exposure. This guide provides a foundation for further research into the specific mechanisms of action of these mycotoxins, which is essential for developing effective strategies for detoxification and potential therapeutic applications. Further direct comparative studies are warranted to fully elucidate their differential effects on cytotoxicity, apoptosis, and cellular signaling pathways.

References

Comparative Analysis of Neosolaniol and its Glucosidated Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cytotoxicity, metabolic pathways, and analytical methodologies of the trichothecene (B1219388) mycotoxin Neosolaniol and its modified glucoside derivatives.

This guide provides a comparative analysis of Neosolaniol (NEO), a type A trichothecene mycotoxin, and its modified glucoside forms. Trichothecenes are a class of mycotoxins produced by various fungi, primarily of the Fusarium genus, and are known contaminants of cereal grains.[1][2] Their presence in food and feed poses a significant health risk to humans and animals. Understanding the biological activity of both the parent toxin and its modified forms is crucial for accurate risk assessment and the development of potential therapeutic applications or detoxification strategies.

Glucosidation, the attachment of a glucose molecule, is a common metabolic modification of mycotoxins in plants, representing a detoxification mechanism. However, these "masked" mycotoxins can be hydrolyzed back to their toxic parent forms in the digestive tracts of mammals, highlighting the importance of studying their bioavailability and toxicity. While specific data on Neosolaniol glucosides is limited, this guide synthesizes available information on NEO and draws parallels from studies on other glucosidated trichothecenes to provide a comparative overview.

Quantitative Data Summary

CompoundCell LineAssayEndpointConcentration/IC50Reference
NeosolaniolHuman renal proximal tubule epithelial cells (RPTEC)Not SpecifiedIC500.7–3.0 µM[4]
NeosolaniolNormal human lung fibroblasts (NHLF)Not SpecifiedIC500.7–3.0 µM[4]
NeosolaniolSwine kidney, Madin Darby canine kidney, HeLaMTT AssayCytotoxicityEffective concentrations ranged from 0.01 µg/ml to 100 µg/ml[5]
Neosolaniol GlucosideNot availableNot availableNot availableNot available

Note: The cytotoxicity of Neosolaniol glucosides has not been extensively studied. However, research on other trichothecene-3-glucosides suggests they are less toxic than their corresponding aglycones.[3] The risk of hydrolysis back to the more toxic parent compound in vivo remains a concern.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of Neosolaniol and its glucosides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for determining cell viability.[5][6][7]

a. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., human colon carcinoma cell line Caco-2, or porcine kidney cell line PK-15) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest logarithmically growing cells and seed them into 96-well microplates at a density of 1 x 10^4 cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

b. Toxin Exposure:

  • Prepare stock solutions of Neosolaniol and its glucoside derivatives in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations in the culture medium. The final solvent concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Remove the culture medium from the wells and replace it with medium containing various concentrations of the test compounds. Include a solvent control (medium with the highest concentration of solvent used) and a negative control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

c. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability relative to the solvent control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting a dose-response curve.

Analytical Methodology for Detection and Quantification (UPLC-MS/MS)

This protocol outlines a general procedure for the analysis of Neosolaniol and its metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.[8][9]

a. Sample Preparation and Extraction:

  • Homogenize the sample matrix (e.g., contaminated grain, cell culture lysate).

  • Extract the analytes using a suitable solvent mixture, such as acetonitrile/water (80:20, v/v).

  • Centrifuge the extract to pellet solid debris.

  • Clean up the supernatant using a solid-phase extraction (SPE) column to remove interfering matrix components.

b. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase UPLC column.

    • Employ a gradient elution program with a mobile phase consisting of water and methanol, both containing a small percentage of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for Neosolaniol and its glucosides.

c. Quantification:

  • Prepare matrix-matched calibration curves using certified reference standards of Neosolaniol. For glucosides, if standards are unavailable, semi-quantification can be performed relative to the parent compound.

Signaling Pathways and Experimental Workflows

Ribotoxic Stress Response and MAPK Signaling Pathway

Neosolaniol, like other trichothecenes, is a potent inhibitor of protein synthesis. This inhibition triggers a cellular stress response known as the ribotoxic stress response, which leads to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[10][11][12] This can ultimately lead to apoptosis (programmed cell death). The glucosidated forms are expected to have a weaker effect on this pathway due to their reduced ability to interact with the ribosome.

Ribotoxic_Stress_Response NEO Neosolaniol Ribosome Ribosome NEO->Ribosome Inhibits Protein Synthesis RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAPKKK MAPKKK (e.g., MEKK1, ASK1) RSR->MAPKKK Activates MAPKK MAPKK (MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (c-Jun, ATF2, etc.) MAPK->TranscriptionFactors Activates Apoptosis Apoptosis TranscriptionFactors->Apoptosis Induces Glucoside Neosolaniol Glucoside Glucoside->Ribosome Reduced Interaction

Caption: Neosolaniol-induced ribotoxic stress and MAPK signaling cascade.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of Neosolaniol and its glucosidated forms.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Caco-2) start->cell_culture exposure Expose Cells to Toxins (24, 48, 72h) cell_culture->exposure toxin_prep Prepare Toxin Solutions (NEO & NEO-Glucoside) toxin_prep->exposure mtt_assay MTT Assay for Cell Viability exposure->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis comparison Compare Cytotoxicity data_analysis->comparison end End comparison->end

Caption: Workflow for comparing the cytotoxicity of Neosolaniol and its glucosides.

Conclusion

Neosolaniol is a cytotoxic trichothecene mycotoxin that primarily acts by inhibiting protein synthesis, leading to the activation of the ribotoxic stress response and MAPK signaling pathways, ultimately resulting in apoptosis. While direct comparative studies on Neosolaniol glucosides are lacking, evidence from other trichothecenes strongly suggests that glucosidation reduces their cytotoxic potential. However, the potential for in vivo hydrolysis of these "masked" mycotoxins back to their parent form necessitates their inclusion in risk assessments.

For researchers and drug development professionals, understanding the structure-activity relationship of Neosolaniol and its modified forms is critical. The reduced toxicity of the glucoside could be explored for prodrug strategies if a therapeutic application of the parent compound were ever considered, although the inherent toxicity of trichothecenes makes this challenging. More importantly, the development of analytical methods to detect both the parent toxin and its glucosides is essential for ensuring food and feed safety. Further research is warranted to isolate or synthesize Neosolaniol glucosides and perform direct comparative studies to fully elucidate their toxicological profile and metabolic fate.

References

Safety Operating Guide

Personal protective equipment for handling Neosolaniol (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure: Handling Neosolaniol

This document provides essential safety and logistical information for the handling and disposal of Neosolaniol, a highly toxic trichothecene (B1219388) mycotoxin. All personnel must be thoroughly trained on these procedures before working with this compound.

Hazard Summary

Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species.[1] It is classified as acutely toxic and poses a significant health risk. According to the Globally Harmonized System (GHS), Neosolaniol is designated with the following hazard statements:

  • H300: Fatal if swallowed[2][3]

  • H310: Fatal in contact with skin[2][3]

  • H330: Fatal if inhaled[2][3]

Due to its high toxicity, exposure must be minimized through stringent engineering controls and the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all work involving Neosolaniol. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Respiratory Protection : For any handling of solid Neosolaniol or procedures that could generate aerosols, a high level of respiratory protection is required.

    • Low-Level Exposure : In cases of brief exposure or low contamination, a respiratory filter device may be used.[2]

    • High-Level/Extended Exposure : For intensive or prolonged exposure, a respiratory protective device that is independent of circulating air, such as a self-contained breathing apparatus (SCBA), is necessary.[2]

  • Hand Protection : Gloves must be impermeable and resistant to the chemical.[2]

    • Recommended Material : While no specific material has been universally tested and recommended for Neosolaniol, chemical-resistant gloves such as nitrile or rubber are advised.[4][5]

    • Protocol : Double-gloving is recommended. Gloves should be inspected for any signs of degradation or chemical breakthrough and replaced immediately if compromised.[5] Always wash hands thoroughly with soap and water after removing gloves.[5]

  • Eye and Face Protection :

    • Standard Use : Safety glasses with side shields are the minimum requirement.[6]

    • Splash Hazard : If there is a risk of splashing, chemical splash goggles or a full-face shield must be worn.[4] An emergency eyewash station must be readily accessible.[4]

  • Skin and Body Protection :

    • A lab coat is mandatory for all procedures.[4]

    • For procedures with a higher risk of contamination, a chemical-resistant apron or impervious clothing should be worn.[5]

    • All contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[2] Protective clothing should be stored separately.[2]

PPE Summary Table
Protection Type Minimum Requirement Recommended for High-Risk Operations
Respiratory Respiratory filter device (for low, brief exposure)[2]Self-Contained Breathing Apparatus (SCBA)[2]
Hand Single pair of nitrile or rubber gloves[4][5]Double-gloved with nitrile or other impervious gloves[4]
Eye/Face Safety glasses with side shields[6]Chemical splash goggles and a full-face shield[4]
Body Lab coat[4]Chemical-resistant apron or impervious clothing[5]

Operational Plan: Step-by-Step Guidance

Pre-Handling Preparations
  • Designated Area : All work with Neosolaniol must be conducted in a designated area, such as a certified chemical fume hood, to ensure proper ventilation and containment.[2][4]

  • Assemble Materials : Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.

  • Review Procedures : Thoroughly review the Safety Data Sheet (SDS) and this SOP before beginning work.

  • Personnel Training : Ensure all personnel involved are trained on the hazards of Neosolaniol and these specific handling procedures.

Safe Handling Procedures
  • Don PPE : Put on all required PPE as outlined in the table above.

  • Handling Solid Neosolaniol : Handle solid material with extreme care to avoid generating dust.[2] Weighing and aliquoting should be done within a ventilated enclosure.[4]

  • Handling Solutions : When working with Neosolaniol in a solvent, be aware of the hazards of the solvent as well. Use gloves that provide protection against the specific solvent in use.[4]

  • Avoid Contact : At all times, avoid contact with skin and eyes and prevent inhalation of any dust, mists, or vapors associated with the material.[4][6]

  • Transport : When moving Neosolaniol, use sealed, shatter-proof secondary containers.

Post-Handling and Decontamination
  • Decontaminate Surfaces : After handling is complete, thoroughly decontaminate all work surfaces and equipment using a suitable detergent or solvent.[4]

  • Doff PPE : Remove PPE carefully to avoid cross-contamination. Disposable PPE (gloves, apron) should be placed in a designated hazardous waste container. Reusable PPE must be decontaminated.

  • Personal Hygiene : Wash hands and any other exposed skin thoroughly with soap and water immediately after work and before leaving the laboratory.[2]

Disposal Plan

All Neosolaniol waste is considered hazardous and must be disposed of according to institutional and local regulations.[2]

  • Waste Segregation :

    • Solid Waste : Collect all solid waste, including contaminated consumables (e.g., pipette tips, tubes) and PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

    • Liquid Waste : Collect liquid waste in a compatible, sealed container. Do not mix aqueous waste with organic solvents.[8] The container must be clearly labeled with "Hazardous Waste," the chemical name "Neosolaniol," and all other components of the solution.[8]

    • Sharps : Any contaminated sharps must be placed in a designated sharps container.

  • Labeling : All waste containers must be properly labeled with their contents.[6] Follow your institution's guidelines for hazardous waste labeling.

  • Storage : Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.[8] Do not allow the product to enter drains or sewers.[9]

  • Pickup : Arrange for hazardous waste pickup through your institution's environmental health and safety office.

Visual Workflows

G Safe Handling Workflow for Neosolaniol cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Review SDS & SOP prep2 Designate Fume Hood prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 prep4 Prepare Labeled Waste Containers prep3->prep4 h1 Don Appropriate PPE h2 Handle Neosolaniol in Hood h1->h2 h3 Perform Experiment h2->h3 c1 Segregate & Contain Waste h3->c1 c2 Decontaminate Surfaces & Equipment c1->c2 c3 Doff PPE into Waste c2->c3 c4 Wash Hands Thoroughly c3->c4 PPE_Selection PPE Selection Logic cluster_assessment Risk Assessment cluster_ppe Required PPE assess_solid Handling Solid? ppe_respirator SCBA or Filter Respirator assess_solid->ppe_respirator Yes assess_splash Splash Risk? ppe_goggles Goggles or Face Shield assess_splash->ppe_goggles Yes ppe_gloves Impervious Gloves (Double) ppe_body Lab Coat & Impervious Apron start Start Procedure start->assess_solid start->assess_splash start->ppe_gloves start->ppe_body

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。